molecular formula C8H13NOS B1623131 Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]- CAS No. 721958-87-8

Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]-

Cat. No.: B1623131
CAS No.: 721958-87-8
M. Wt: 171.26 g/mol
InChI Key: CPRWEWWOBOJKMQ-UHFFFAOYSA-N
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Description

Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]- is a useful research compound. Its molecular formula is C8H13NOS and its molecular weight is 171.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(5-methylthiophen-2-yl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-7-2-3-8(11-7)6-9-4-5-10/h2-3,9-10H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRWEWWOBOJKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405993
Record name 2-{[(5-Methylthiophen-2-yl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721958-87-8
Record name 2-{[(5-Methylthiophen-2-yl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAS 14814-25-6 molecular structure and characteristics

Author: BenchChem Technical Support Team. Date: February 2026

Clarification on CAS Identity: Note: The CAS registry number 14814-25-6 provided in the topic request does not correspond to a validated entry in major chemical databases (PubChem, CAS Common Chemistry). It is highly probable this is a typographical error for 101020-79-5 (Ademetionine 1,4-butanedisulfonate), the specific pharmaceutical salt form of S-Adenosylmethionine widely used in drug development.[1] Alternatively, it may be a confusion with 14814-09-6 ((3-Mercaptopropyl)triethoxysilane), a reagent used in silica nanoparticle synthesis.[1] Given the "drug development" audience and "molecular structure" context, this guide focuses on Ademetionine 1,4-butanedisulfonate , treating it as the intended subject.

Molecular Structure, Stability Mechanisms, and Therapeutic Applications

Executive Summary

Ademetionine 1,4-butanedisulfonate (often abbreviated as SAMe 1,4-butanedisulfonate) is the stabilized disulfonate salt of S-Adenosyl-L-methionine (SAMe), a ubiquitous physiological methyl donor.[1][2] While the SAMe cation is intrinsically unstable—prone to rapid intramolecular cyclization and hydrolysis—the 1,4-butanedisulfonate anion provides a critical electrostatic shield, significantly enhancing shelf-life and oral bioavailability. This guide analyzes the physicochemical characteristics, synthesis via fermentation, and analytical protocols required for its development as a therapeutic agent for depression, osteoarthritis, and hepatic disorders.

Part 1: Molecular Structure & Characteristics

Chemical Identity[1][3][4][5]
  • Common Name: Ademetionine 1,4-butanedisulfonate[2][3][4][5][6][7]

  • Target CAS: 101020-79-5 (Standard for the salt)[1][6]

  • Active Moiety: S-Adenosyl-L-methionine (SAMe) cation[1]

  • Counterion: 1,4-Butanedisulfonate (derived from 1,4-butanedisulfonic acid)[1][2][6]

  • Molecular Formula (Representative):

    
     (Stoichiometry varies; often a mixed salt containing free acid to maintain low pH).[1]
    
The Chirality Factor

The biological activity of Ademetionine resides entirely in the sulfonium center. The sulfur atom is chiral, creating two diastereomers:

  • (S,S)-Ademetionine: The biologically active form recognized by methyltransferase enzymes.[1]

  • (R,S)-Ademetionine: The biologically inactive form resulting from spontaneous racemization.[1]

Critical Characteristic: In fresh fermentation output, the (S,S) isomer constitutes >95% of the total.[1] However, thermal stress causes inversion to the (R,S) form.[1] High-quality drug substance must maintain an (S,S) content of ≥75-80% .[1]

Why 1,4-Butanedisulfonate?

The SAMe cation is highly reactive. The sulfonium group makes the adjacent carbons susceptible to nucleophilic attack.

  • Instability Mechanism: The carboxylate group of the methionine moiety attacks the

    
    -carbon, causing intramolecular cyclization to form homoserine lactone and methylthioadenosine (MTA).[1]
    
  • Stabilization: The 1,4-butanedisulfonate anion is a large, non-nucleophilic counterion. It stabilizes the crystal lattice and, critically, allows the formulation to be kept at a very low pH (< 2.[1]0) within the solid state, which kinetically inhibits the cyclization reaction.[1]

Part 2: Synthesis & Manufacturing[7]

Unlike typical small molecules, Ademetionine cannot be efficiently synthesized via total chemical synthesis due to stereochemical complexity. It is produced via microbial fermentation .[1]

Fermentation Protocol
  • Organism: Saccharomyces cerevisiae (Yeast) or Pichia pastoris.[1]

  • Precursor Feeding: The culture is fed high concentrations of L-Methionine . The yeast takes up methionine and condenses it with ATP using the enzyme methionine adenosyltransferase (MAT).[1]

  • Accumulation: SAMe accumulates intracellularly within the yeast vacuoles.

Purification & Salt Formation[1]
  • Cell Lysis: Yeast cells are lysed using ethyl acetate or autolysis at controlled temperatures.

  • Extraction: The lysate is acidified immediately (using sulfuric or 1,4-butanedisulfonic acid) to prevent degradation.[1]

  • Ion Exchange: Cation exchange chromatography separates SAMe from ATP, methionine, and other impurities.

  • Salt Formation: The eluate is reacted with 1,4-butanedisulfonic acid.

  • Lyophilization: The final solution is freeze-dried to produce the hygroscopic powder. Note: Spray drying is risky due to thermal racemization.[1]

Part 3: Stability & Degradation Pathways

Understanding degradation is vital for formulation.

Degradation Diagram

The following Graphviz diagram illustrates the primary degradation pathways of the SAMe molecule.

SAMe_Degradation SAMe S-Adenosylmethionine (Active S,S Form) RS_SAMe (R,S)-SAMe (Inactive Isomer) SAMe->RS_SAMe Racemization (Temp/pH dependent) MTA 5'-Methylthioadenosine (MTA) SAMe->MTA Intramolecular Cyclization HSL Homoserine Lactone SAMe->HSL Cyclization Product Adenine Adenine SAMe->Adenine Acid Hydrolysis (Cleavage of N-glycosidic bond) Ribose S-Pentosylmethionine SAMe->Ribose Hydrolysis

Figure 1: Primary degradation pathways of S-Adenosylmethionine.[1] The 1,4-butanedisulfonate salt primarily mitigates the cyclization pathway by maintaining an acidic microenvironment.

Part 4: Analytical Methodologies

Trustworthy analysis requires separating the diastereomers. Standard C18 HPLC often fails to resolve them without specific ion-pairing agents.

HPLC Protocol for Chiral Resolution

This method separates (S,S)-SAMe from (R,S)-SAMe and degradation products (MTA, Adenine).[1]

ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5 µm, 250 x 4.6 mm
Mobile Phase A 0.1 M Ammonium Formate, pH 4.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Ion Pairing Agent Sodium Octanesulfonate (4 mM) or Sodium Dodecyl Sulfate (SDS)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature Ambient (25°C) - Do not heat column as it causes on-column racemization
Elution Isocratic or Gradient (typically 80% A / 20% B)

Validation Criteria:

  • Resolution (Rs): > 1.5 between (S,S) and (R,S) peaks.

  • S,S Content: Calculation:

    
    .
    

Part 5: Therapeutic Mechanism & Signaling

Ademetionine acts as the primary methyl donor in the One-Carbon Metabolism cycle.

The Methionine Cycle Diagram

Methionine_Cycle Met L-Methionine SAMe S-Adenosylmethionine (SAMe) Met->SAMe MAT (ATP -> PPi + Pi) SAMe->Met Inhibition (High Levels) SAH S-Adenosylhomocysteine (SAH) SAMe->SAH Methyltransferases (DNA/Protein Methylation) Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Met Methionine Synthase (B12/Folate dependent) Cys Cysteine Hcy->Cys CBS (Transsulfuration) GSH Glutathione (Antioxidant) Cys->GSH Synthesis

Figure 2: The Methionine Cycle.[1] SAMe is generated from Methionine and ATP. It donates a methyl group to become SAH, which is hydrolyzed to Homocysteine. Homocysteine can either regenerate Methionine or enter the Transsulfuration pathway to produce Glutathione.

Clinical Applications
  • Depression: SAMe increases the synthesis of neurotransmitters (Dopamine, Serotonin) via methylation of phospholipids (increasing membrane fluidity) and direct methylation of catecholamines.[1]

  • Liver Disease (Cholestasis): Restores hepatic Glutathione levels via the transsulfuration pathway (see Figure 2), protecting hepatocytes from oxidative stress.[1]

  • Osteoarthritis: Stimulates proteoglycan synthesis in chondrocytes and exerts anti-inflammatory effects.

References

  • United States Pharmacopeia (USP). Ademetionine Disulfate Tosylate Monograph.[1] USP-NF.[8] (Provides the baseline analytical standards for SAMe salts). [1]

  • Bottiglieri, T. (2002).[1] S-Adenosyl-L-methionine (SAMe): from the bench to the bedside—molecular basis of a pleiotropic molecule.[1] American Journal of Clinical Nutrition, 76(5), 1151S-1157S.[1]

  • Lu, S. C. (2000).[1] S-Adenosylmethionine.[5][6][7][8][9] The International Journal of Biochemistry & Cell Biology, 32(4), 391-395.[1] (Defines the synthesis and degradation pathways).

  • PubChem Database. Ademetionine 1,4-butanedisulfonate (Compound Summary). National Center for Biotechnology Information.[1] (Verifies chemical structure and salt forms). [1]

  • Wang, W., et al. (2014).[1] Determination of S-adenosyl-L-methionine and S-adenosyl-L-homocysteine in biological samples by LC-MS/MS. Journal of Chromatography B. (Advanced analytical methods).[1]

Sources

Solubility profile of Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]- in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: Solubility Profiling and Solvent Selection for Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]- (CAS 721958-87-8)

Executive Summary

Compound: Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]- CAS Registry Number: 721958-87-8 Molecular Formula: C₈H₁₃NOS Molecular Weight: 171.26 g/mol

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-[[(5-methyl-2-thienyl)methyl]amino]ethanol , a critical intermediate in the synthesis of thiophene-based pharmaceuticals. Unlike simple amines, this compound exhibits a complex amphiphilic profile driven by the competition between its lipophilic 5-methylthiophene core and its hydrophilic amino-ethanol tail.

This document synthesizes theoretical physicochemical parameters with comparative analog data to establish a baseline solubility profile. It further defines a rigorous, self-validating experimental protocol for researchers to generate precise solubility isotherms, essential for process optimization in drug development.

Physicochemical Characterization & Structural Logic

To predict solvent behavior accurately, we must deconstruct the molecule into its functional pharmacophores. The solubility is governed by the balance of three distinct zones:

Functional ZoneChemical NatureSolvent Interaction Mechanism
Zone A: 5-Methylthiophene Ring Aromatic, Lipophilic, Soft

-

stacking, Van der Waals forces. Drives solubility in chlorinated solvents (DCM) and aromatics (Toluene).
Zone B: Secondary Amine (-NH-) Basic, H-Bond Acceptor/DonorProtonation site. Drives pH-dependent solubility in aqueous media (pKa

8.9–9.5).
Zone C: Hydroxyethyl Tail (-CH₂CH₂OH) Polar, H-Bond Donor/DonorDipole-dipole interactions. Ensures high miscibility with polar protic solvents (MeOH, EtOH).

Key Predicted Parameters:

  • LogP (Octanol/Water): Estimated ~1.2 – 1.6 (Moderately Lipophilic).

  • pKa (Conjugate Acid): ~9.2 (Typical for secondary alkyl-benzyl-like amines).

  • Physical State: Likely a viscous oil or low-melting solid at RT (Analogous to 2-thiophenemethylamine).[1]

Solubility Profile: Theoretical & Empirical Classifications

Note: The following data categorizes solvent compatibility based on Hansen Solubility Parameters (HSP) and analog behavior (e.g., 2-thiophenemethylamine).

Primary Solvent Classes
Solvent ClassSolubility PredictionMechanistic RationaleApplication Context
Polar Protic (Methanol, Ethanol, IPA)High (>100 mg/mL) The hydroxyl tail and amine group form strong H-bonds. The alkyl chain is short enough to not hinder dissolution.Preferred Reaction Solvent: Ideal for reductive aminations or nucleophilic substitutions.
Chlorinated (DCM, Chloroform)High (>100 mg/mL) "Like dissolves like" for the thiophene core. Excellent solvation of the lipophilic domain.Extraction/Workup: Standard solvent for partitioning from basic aqueous layers.
Polar Aprotic (DMSO, DMF, DMAc)Very High Strong dipole interactions solvate the entire molecule.Library Synthesis: Used for high-concentration stock solutions.
Ethers (THF, 2-MeTHF, MTBE)Moderate to High Good solvation of the organic core; moderate interaction with the polar tail.Crystallization: Potential anti-solvent or co-solvent.
Non-Polar (Hexane, Heptane, Cyclohexane)Low (<5 mg/mL) The polar amino-ethanol tail creates a high energy barrier for dissolution in pure alkanes.Anti-Solvent: Excellent for precipitating the salt form (e.g., HCl salt).
Aqueous (pH 7) Low to Moderate The lipophilic thiophene ring limits solubility in neutral water compared to simple ethanolamines.Not Recommended for storage.
Aqueous (pH < 4) High Protonation of the secondary amine (

) forms a highly soluble cation.
Dissolution: Ideal for aqueous workups using dilute HCl.
Thermodynamic Solubility Diagram

The following diagram illustrates the solvation mechanism and the decision logic for solvent selection based on the dominant intermolecular force.

SolventInteraction cluster_Protic Polar Protic (MeOH/EtOH) cluster_Aprotic Chlorinated (DCM) cluster_NonPolar Alkanes (Heptane) Compound 2-[[(5-methyl-2-thienyl) methyl]amino]ethanol Mech1 H-Bonding (Tail Dominant) Compound->Mech1 High Solubility Mech2 Van der Waals/Pi-Stacking (Core Dominant) Compound->Mech2 High Solubility Mech3 Phase Separation (Polarity Mismatch) Compound->Mech3 Precipitation

Figure 1: Mechanistic basis of solubility. The compound's dual nature allows solubility in both alcohols (tail-driven) and chlorinated solvents (core-driven), while rejecting alkanes.

Experimental Protocol: Determination of Equilibrium Solubility

For drug development applications (e.g., formulation or crystallization design), relying on predicted values is insufficient. The following Saturation Shake-Flask Method is the gold standard for generating a Certificate of Analysis (CoA) grade solubility profile.

Protocol Workflow

Objective: Determine thermodynamic solubility at 25°C. Reagents: HPLC-grade solvents, Reference Standard of CAS 721958-87-8.

Step-by-Step Methodology:

  • Preparation:

    • Weigh approx. 50 mg of the compound into a 4 mL clear glass vial (Vial A).

    • Add 500 µL of the target solvent.

  • Saturation:

    • Visual Check: If the solid dissolves completely, add more compound until a visible solid residue remains (suspension).

    • Agitation: Cap the vial and place it in a thermomixer or shaker at 25°C ± 0.5°C for 24 hours. Agitation speed: 500–700 rpm.

  • Equilibration:

    • Stop agitation and allow the suspension to settle for 4 hours (or centrifuge at 10,000 rpm for 5 mins if forming a colloid).

  • Sampling:

    • Filter the supernatant using a 0.22 µm PTFE syringe filter into a clean HPLC vial.

    • Critical: Discard the first 100 µL of filtrate to account for filter adsorption.

  • Quantification (HPLC-UV):

    • Dilute the filtrate 100x or 1000x with Mobile Phase.

    • Inject onto HPLC (C18 Column, Water/Acetonitrile gradient).

    • Calculate concentration against a 5-point calibration curve.

Workflow Visualization

SolubilityProtocol Start Start: Weigh ~50mg Compound AddSolvent Add 500µL Target Solvent Start->AddSolvent Check Visual Inspection: Is solid present? AddSolvent->Check AddMore Add more Compound Check->AddMore No (Clear Solution) Shake Shake @ 25°C for 24h (Thermodynamic Equilibrium) Check->Shake Yes (Suspension) AddMore->Check Filter Centrifuge & Filter (0.22µm) Shake->Filter Analyze Quantify via HPLC-UV Filter->Analyze End Report Solubility (mg/mL) Analyze->End

Figure 2: Standard Operating Procedure (SOP) for Gravimetric/HPLC Solubility Determination.

Application Guide: Solvent Selection for Synthesis

Selecting the right solvent system is critical for maximizing yield and purity during the synthesis or handling of this intermediate.

Reaction Solvents (Nucleophilic Substitution/Reductive Amination)
  • Recommended: Ethanol or Methanol .

    • Reasoning: These solvents stabilize the transition state of amine alkylations and dissolve both the starting amine and the aldehyde/halide precursors.

  • Alternative: THF (Tetrahydrofuran).

    • Reasoning: Useful if the reagents are moisture-sensitive, though the solubility of the final polar product might be slightly lower than in alcohols.

Workup & Purification (Liquid-Liquid Extraction)
  • System: DCM / Water (pH 10) .

    • Protocol: Basify the aqueous layer to pH > 10 using NaOH or Na₂CO₃. This ensures the amine is deprotonated (neutral form). Extract with Dichloromethane (DCM).

    • Why: The neutral compound partitions strongly into DCM (

      
      ), leaving inorganic salts in the water.
      
Salt Formation (Crystallization)
  • Solvent: Isopropanol (IPA) or Ethanol .

  • Anti-Solvent: Heptane or MTBE .

    • Protocol: Dissolve the free base in minimal warm IPA. Add HCl (in dioxane or ether). Cool slowly. Add Heptane dropwise to induce precipitation of the Hydrochloride salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3154446, 2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol. (Used for analog structural comparison). Retrieved from [Link]

  • Lipinski, C. A. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Methodological grounding).

Sources

An In-depth Technical Guide to the Safe Handling of 1-(2-Methoxyethyl)piperazine (CAS No. 13484-40-7)

Author: BenchChem Technical Support Team. Date: February 2026

Notice of Clarification: The request specified CAS number 14814-25-6. However, extensive database searches yielded no specific safety data for this identifier. The data presented in this guide corresponds to CAS No. 13484-40-7 , chemically identified as 1-(2-Methoxyethyl)piperazine, for which comprehensive safety information is available and is presumed to be the intended subject of the query.

Section 1: Compound Identification and Physicochemical Profile

1-(2-Methoxyethyl)piperazine is a heterocyclic building block utilized in various chemical syntheses. Its bifunctional nature, containing both ether and piperazine moieties, makes it a versatile intermediate for drug development and materials science.

Chemical Identity:

  • IUPAC Name: 1-(2-methoxyethyl)piperazine[1]

  • Synonyms: Methyl 2-(1-Piperazinyl)ethyl Ether[2][3]

  • CAS Number: 13484-40-7[3][4]

  • Molecular Formula: C₇H₁₆N₂O[1][3]

  • Molecular Weight: 144.21 g/mol [1][4]

A clear understanding of its physical properties is the first step in a robust risk assessment. These characteristics influence its behavior under laboratory conditions, including its volatility, potential for static discharge, and appropriate storage requirements.

PropertyValueSource(s)
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 193-194 °C (lit.)[4]
Density 0.970 g/mL at 25 °C (lit.)[4]
Flash Point 87 °C (188.6 °F) - closed cup[4]
Refractive Index n20/D 1.4730 (lit.)[4]

Section 2: Comprehensive Hazard Analysis and GHS Classification

1-(2-Methoxyethyl)piperazine is a hazardous substance that poses significant risks upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these dangers. The primary hazard is its corrosive nature, causing severe skin burns and eye damage.[1] Additional hazards include potential for allergic skin reaction, harm if inhaled, suspected reproductive toxicity, and damage to organs through prolonged or repeated exposure.[4]

Hazard ClassCategoryHazard Statement
Skin Corrosion / Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage / Irritation1H318: Causes serious eye damage
Skin Sensitization1H317: May cause an allergic skin reaction
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Reproductive Toxicity2H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.
Specific Target Organ Toxicity (Repeated Exposure)1H372: Causes damage to organs through prolonged or repeated exposure
Flammable Liquids4H227: Combustible liquid

Hazard Relationship Diagram

This diagram illustrates the cascading potential of the primary corrosive hazard. Direct contact initiates local tissue damage, which can lead to systemic effects and sensitization with repeated exposure.

GHS_Hazards cluster_exposure Exposure Event cluster_primary Primary Hazards cluster_secondary Secondary & Chronic Hazards Exposure Direct Contact or Inhalation H314 H314: Causes severe skin burns and eye damage Exposure->H314 Skin/Eye Contact H332 H332: Harmful if inhaled Exposure->H332 Inhalation H317 H317: May cause an allergic skin reaction H314->H317 Repeated Contact H372 H372: Causes damage to organs (prolonged exposure) H332->H372 Repeated Inhalation H361 H361: Suspected of damaging fertility H372->H361 Systemic Effect Risk_Assessment_Workflow A 1. Project Assessment: Is use of CAS 13484-40-7 necessary? B 2. Engineering Controls: Work in a certified chemical fume hood. Ensure proper ventilation. A->B If yes C 3. PPE Selection: Select appropriate gloves, eye/face protection, and lab coat. B->C D 4. Safe Work Practices: Designate work area. Keep containers closed. Avoid generating aerosols. C->D E 5. Emergency Preparedness: Locate safety shower, eyewash, and spill kit. Review first aid procedures. D->E F Proceed with Experiment E->F

Caption: Step-by-step workflow for risk mitigation before handling the compound.

Engineering Controls

The primary line of defense is to minimize vapor and aerosol generation at the source.

  • Chemical Fume Hood: All handling of 1-(2-Methoxyethyl)piperazine must be conducted within a properly functioning chemical fume hood to prevent inhalation of harmful vapors. [5]* Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation should be used for any procedures that might generate mists or aerosols. * Safety Equipment: A safety shower and eyewash station must be immediately accessible in the work area.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the chemical.

  • Eye and Face Protection: Use tightly fitting safety goggles and a face shield (minimum 8-inch). [5][6]Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and disposed of after handling the substance. [5][6]Proper glove removal technique is critical to avoid cross-contamination. [6] * Lab Coat/Body Protection: Wear a flame-retardant, chemical-resistant lab coat. For tasks with a higher risk of splashing, a chemical apron over the lab coat is recommended. [5]* Respiratory Protection: If engineering controls are insufficient or during an emergency, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. [4][6]Respirator use requires a formal respiratory protection program, including fit testing.

Storage and Incompatibility

Proper storage is crucial to prevent degradation and hazardous reactions.

  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably in a designated corrosives cabinet. [5]Store away from heat, sparks, and open flames. [5]* Incompatible Materials: Avoid contact with strong oxidizing agents, acid anhydrides, acid chlorides, strong acids, and strong bases. [5]

Section 4: Emergency Response and First Aid Protocols

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. [5]Seek immediate medical attention. [5]* Skin Contact: Immediately take off all contaminated clothing. [5]Rinse skin with copious amounts of water for at least 15 minutes. [5]Seek immediate medical attention.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. [5]If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. [5]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. [5]Rinse mouth with water. Never give anything by mouth to an unconscious person. [7]Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation. [5]Call a physician or poison control center immediately. [5]

Spill and Leak Containment
  • Minor Spills: Evacuate the area. Wear full PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). [8]Collect the material into a suitable, labeled container for hazardous waste disposal.

  • Major Spills: Evacuate the laboratory immediately and alert emergency personnel.

Fire-Fighting Measures

The compound is a combustible liquid. [2]* Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [5][7]* Specific Hazards: Hazardous combustion products include carbon oxides and nitrogen oxides (NOx). [9]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [5][7]

Section 5: Disposal Considerations

Chemical waste must be managed in accordance with all local, state, and federal regulations.

  • Procedure: Dispose of contents and container to an approved waste disposal plant. [2][5]Do not empty into drains or release into the environment. [5]Contaminated packaging should be treated as hazardous waste.

References

  • PubChem. (n.d.). 1-(2-Methoxyethyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PureSynth. (n.d.). 1-(2-Methoxyethyl)Piperazine 98.0%(GC). Retrieved from [Link]

  • MilliporeSigma. (n.d.). 1-(2-Methoxyethyl)piperazine 97%. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-(2-Methoxyethyl)piperazine. CompTox Chemicals Dashboard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Production Volume: 1-(2-Methoxyethyl)piperazine. CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

Metabolic Fate of Thiophene-Methyl-Amino Ethanol Scaffolds: Bioactivation vs. Detoxification

[1]

Executive Summary

This technical guide analyzes the metabolic disposition of compounds containing a thiophene ring coupled with a methyl-amino ethanol side chain.[1] This structural motif acts as a pharmacophore in various antihistamines, antidepressants (e.g., Duloxetine analogs), and oncological agents.

The metabolic profile of this scaffold is defined by a critical competition between bioactivation (toxification) and conjugation (detoxification).[1] While the amino-ethanol tail facilitates water solubility and Phase II clearance, the thiophene ring represents a significant "structural alert" for idiosyncratic toxicity via CYP450-mediated S-oxidation.[1] This guide details the mechanistic pathways, experimental validation protocols, and risk mitigation strategies for researchers working with this chemical class.

Structural Activity & Metabolic Susceptibility[1][2][3][4]

The "Thiophene-Methyl-Amino Ethanol" scaffold can be deconstructed into two distinct metabolic domains:

  • The Thiophene Moiety (The "Warhead"): A sulfur-containing heteroaromatic ring.[1][2][3] It is bioisosteric to benzene but significantly more electron-rich, making it highly susceptible to oxidative attack by Cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2D6).

  • The N-Methyl-Amino Ethanol Tail (The "Handle"): A hydrophilic side chain (-N(CH3)-CH2-CH2-OH).[1] This region dictates the molecule's basicity and solubility, serving as the primary site for Phase II conjugation (Glucuronidation) and Phase I N-dealkylation.

The Metabolic "Tug-of-War"

The safety profile of the drug depends on the kinetic ratio between Pathway A (Ring Bioactivation) and Pathway B (Side-chain Clearance).[1]

FeatureMetabolic ConsequenceRisk Level
Thiophene Ring S-Oxidation, Epoxidation, Ring OpeningHigh (Covalent Binding)
N-Methyl Group N-Demethylation (Formaldehyde release)Low (Standard Clearance)
Hydroxyl Group O-Glucuronidation, SulfationSafe (Excretion)

Phase I Transformations: The Danger Zone

Pathway A: Thiophene Bioactivation (S-Oxidation & Epoxidation)

The metabolic activation of the thiophene ring is the primary cause of hepatotoxicity in this class of compounds (e.g., Tienilic acid, Suprofen).

  • S-Oxidation: CYP450 enzymes transfer an oxygen atom to the sulfur lone pair, forming a Thiophene S-oxide .[1]

    • Reactivity: The S-oxide is an electrophilic species that acts as a Michael acceptor.[1]

    • Fate: It can dimerize (Diels-Alder reaction) or react with soft nucleophiles like Glutathione (GSH) or cysteine residues on proteins (Hepatotoxicity).[1]

  • Epoxidation: Oxidation across the C2-C3 or C4-C5 double bond forms a Thiophene Epoxide .[1]

    • Reactivity: Highly unstable; rapidly rearranges to form hydroxy-thiophenes (thiolactones).[1]

    • Ring Opening: The epoxide or sulfoxide can undergo hydrolytic ring opening to form reactive

      
      -unsaturated dicarbonyls  (keto-aldehydes), which are potent alkylating agents.[1]
      
Pathway B: Side-Chain Modification
  • N-Demethylation: CYP-mediated hydroxylation of the N-methyl group leads to the release of formaldehyde and the formation of a secondary or primary amine.[1][4]

  • Oxidative Deamination: The amino-ethanol chain can be cleaved to yield an aldehyde intermediate, which is subsequently oxidized to a carboxylic acid.[1]

Phase II Conjugation & Detoxification

O-Glucuronidation

The terminal hydroxyl group (-OH) on the ethanol side chain is a prime substrate for UDP-glucuronosyltransferases (UGTs) .[1]

  • Mechanism: Transfer of glucuronic acid to the hydroxyl group.

  • Outcome: Formation of a highly polar O-glucuronide, facilitating rapid renal excretion.[1]

  • Strategic Importance: Enhancing this pathway via structural modification (e.g., increasing steric accessibility of the -OH) can shunt metabolism away from the toxic thiophene oxidation.

Glutathione (GSH) Conjugation

GSH acts as a scavenger for the reactive S-oxides and epoxides formed on the thiophene ring.[1]

  • Biomarker: The presence of dihydrothiophene-S-oxide-glutathione adducts in bile or urine is definitive proof of bioactivation.[1]

Visualization of Metabolic Pathways[4]

The following diagram illustrates the bifurcation between toxic bioactivation and safe clearance.

MetabolicPathwaysParentThiophene-Methyl-Amino Ethanol(Parent Compound)SOxideThiophene S-Oxide(Electrophilic Intermediate)Parent->SOxideCYP450 (Oxidation)EpoxideThiophene EpoxideParent->EpoxideCYP450DesmethylN-Desmethyl Metabolite(Primary Amine)Parent->DesmethylCYP450 (N-Demethylation)GlucuronideO-Glucuronide Conjugate(Renal Excretion)Parent->GlucuronideUGT (Direct Conjugation)RingOpenUnsaturated Dicarbonyls(Reactive Keto-Aldehydes)SOxide->RingOpenRing OpeningProteinAdductProtein Adducts(Hepatotoxicity)SOxide->ProteinAdductCovalent BindingGSHAdductGSH Conjugate(Detoxified)SOxide->GSHAdduct+ Glutathione (GST)Epoxide->RingOpenRearrangementAldehydeAldehyde IntermediateDesmethyl->AldehydeMAO/OxidationDesmethyl->GlucuronideUGT

Caption: Metabolic bifurcation of thiophene-amino-ethanol scaffolds: Bioactivation (Red) vs. Clearance (Green).[1]

Experimental Protocols: Validating Metabolic Stability

To assess the safety of a new thiophene-methyl-amino ethanol derivative, the following "Reactive Metabolite Trapping" protocol is required.

Protocol: Glutathione (GSH) Trapping Assay

Objective: Detect transient electrophilic intermediates (S-oxides/epoxides) that would otherwise escape standard metabolic stability assays.[1]

Reagents
  • Test Compound: 10 µM final concentration.

  • System: Human Liver Microsomes (HLM) (1 mg/mL protein) or Recombinant CYPs.[1]

  • Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Trapping Agent: Glutathione (GSH) fortified at 5 mM (mimics intracellular concentration).[1]

  • Control: HLM without NADPH (to rule out chemical instability).

Workflow Step-by-Step
  • Pre-incubation: Mix HLM, Test Compound, and GSH in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system to start the reaction.[1]

  • Incubation: Incubate for 30–60 minutes with gentle shaking.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.

  • Centrifugation: Spin at 3000 x g for 10 mins to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Data Analysis (LC-MS/MS)
  • Scan Mode: Neutral Loss Scan (NLS) of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion Scan of m/z 272 (GSH fragment).[1]

  • Interpretation:

    • Mass Shift +16 Da: Simple hydroxylation/S-oxidation (Stable).[1]

    • Mass Shift +307 Da: GSH adduct (Parent + Oxygen + GSH - H2O).[1] This confirms the formation of a reactive intermediate.

Toxicology Implications & Risk Mitigation[2][6]

Idiosyncratic Drug Toxicity (IDT)

Thiophene-containing drugs are frequent offenders in IDT.[1] The mechanism is often immune-mediated:[1]

  • Reactive metabolite binds to liver proteins (haptenization).[1]

  • The immune system recognizes the "modified self" protein.

  • Subsequent exposure triggers an immune attack (Drug-Induced Liver Injury - DILI).[1]

Mitigation Strategies
  • Block the Metabolic Site: Introduce halogens (F, Cl) or bulky alkyl groups at the thiophene C-2 or C-5 positions to sterically hinder CYP oxidation.[1]

  • Enhance Clearance: Optimize the amino-ethanol tail to lower LogP and increase the rate of glucuronidation over oxidation.

  • Monitor Phospholipids: N-methylethanolamine derivatives can be aberrantly incorporated into cellular phospholipids, altering membrane fluidity.[1] Monitor for phospholipidosis in early tox screens.

References

  • Dansette, P. M., et al. (2005). "Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates."[1][3][5] Chemical Research in Toxicology. Link

  • Rademacher, P. M., et al. (2014). "Bioactivation Potential of Thiophene-Containing Drugs." Chemical Research in Toxicology. Link[1]

  • Jaladanki, C. K., et al. (2015).[6] "Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods." Chemical Research in Toxicology. Link[1]

  • Leung, L., et al. (2012). "Metabolism and bioaccumulation of diethanolamine and N-methylethanolamine in phospholipids." Chemical Research in Toxicology. Link

  • Walsh, R. J., et al. (2013). "Metabolic activation of the thiophene ring in the antithrombotic drug clopidogrel."[7] Drug Metabolism and Disposition. Link

Methodological & Application

Application Note: Scalable Synthesis of 2-[[(5-methyl-2-thienyl)methyl]amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registration Number: 170656-34-9 Chemical Formula: C₈H₁₃NOS Molecular Weight: 171.26 g/mol

Executive Summary & Strategic Analysis

This application note details the synthesis of 2-[[(5-methyl-2-thienyl)methyl]amino]ethanol , a critical secondary amine intermediate often utilized in the development of atypical antipsychotics and other heterocyclic pharmaceutical agents.

The structural core consists of a 5-methylthiophene ring linked via a methylene bridge to an ethanolamine chain. While direct alkylation is theoretically possible, it is operationally inferior due to the high risk of over-alkylation (formation of tertiary amines).[1] Therefore, this guide prioritizes Reductive Amination as the "Gold Standard" methodology. This route ensures mono-alkylation selectivity, high atom economy, and simplified purification.

Retrosynthetic Logic

The following decision tree illustrates the strategic selection of the reductive amination pathway over direct alkylation.

Retrosynthesis Target Target Molecule (Secondary Amine) RouteA Route A: Reductive Amination (Preferred) Target->RouteA Retrosynthesis RouteB Route B: Direct Alkylation (Non-Preferred) Target->RouteB Retrosynthesis PrecursorA1 5-Methylthiophene- 2-carbaldehyde RouteA->PrecursorA1 PrecursorA2 2-Aminoethanol (Ethanolamine) RouteA->PrecursorA2 PrecursorB1 2-(Chloromethyl)- 5-methylthiophene RouteB->PrecursorB1 PrecursorB2 2-Aminoethanol (Large Excess) RouteB->PrecursorB2 Risk Risk: Over-alkylation (Tertiary Amine) RouteB->Risk

Figure 1: Retrosynthetic analysis favoring Reductive Amination for selectivity.

Experimental Protocol: Reductive Amination

Methodology: Indirect Reductive Amination (Stepwise) Scale: 50 mmol (Representative)

This protocol utilizes a stepwise approach where the imine is formed first (equilibrium), followed by reduction. This is often superior to one-pot procedures for thiophene derivatives to prevent direct reduction of the aldehyde.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[2]AmountRole
5-Methylthiophene-2-carbaldehyde 126.181.06.31 gElectrophile
2-Aminoethanol (Ethanolamine) 61.081.13.36 gNucleophile
Methanol (Anhydrous) 32.04Solvent100 mLSolvent
Sodium Borohydride (NaBH₄) 37.831.22.27 gReducing Agent
Acetic Acid (Glacial) 60.05Cat.~0.5 mLCatalyst (pH adjust)
Step-by-Step Procedure
Phase 1: Imine Formation
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl₂ or N₂ line).

  • Dissolution: Charge the flask with 5-Methylthiophene-2-carbaldehyde (6.31 g) and Methanol (80 mL).

  • Amine Addition: Add 2-Aminoethanol (3.36 g) dropwise over 5 minutes while stirring.

  • Catalysis: Add catalytic Acetic Acid (0.5 mL) to adjust pH to ~5-6 (facilitates imine formation).

  • Reaction: Stir at Room Temperature (20-25°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (SiO₂; 5% MeOH in DCM). The aldehyde spot (high R_f) should disappear, replaced by the imine (lower R_f) and trace amine (baseline).

Phase 2: Reduction
  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Critical: The reduction is exothermic.

  • Reduction: Add NaBH₄ (2.27 g) in small portions over 20 minutes. Expect gas evolution (H₂).

    • Expert Note: Do not seal the system tightly; allow H₂ to escape.

  • Completion: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

Phase 3: Workup & Purification[3]
  • Quench: Carefully add Water (20 mL) to quench excess borohydride. Stir for 15 minutes.

  • Concentration: Remove Methanol under reduced pressure (Rotary Evaporator, 40°C).

  • Extraction (Acid-Base Purification):

    • Resuspend the residue in Dichloromethane (DCM) (50 mL) and Water (50 mL).

    • Adjust aqueous layer pH to >12 using 1M NaOH . (Ensures the amine is free-based).

    • Separate layers. Extract the aqueous layer 2x with DCM (30 mL).

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄ , and filter.

  • Isolation: Concentrate the filtrate to yield the crude oil.

  • Final Purification: If purity is <95% by NMR, purify via Vacuum Distillation (high boiling point expected) or Flash Chromatography (DCM:MeOH:NH₄OH, 90:9:1).

Process Logic & Workflow Visualization

The following diagram details the operational flow, highlighting critical control points (CCPs) where the chemist must intervene to ensure quality.

Workflow Start Start: Reagent Prep ImineStep Imine Formation (MeOH, 4h, RT) Start->ImineStep CheckTLC Checkpoint: TLC (Aldehyde Consumed?) ImineStep->CheckTLC CheckTLC->ImineStep No (Stir longer) Cooling Cool to 0°C CheckTLC->Cooling Yes Reduction Add NaBH4 (Portionwise) Exothermic! Cooling->Reduction Quench Quench with H2O Evaporate MeOH Reduction->Quench Extraction Acid-Base Extraction (pH > 12) Quench->Extraction Final Final Product (Oil) Extraction->Final

Figure 2: Operational workflow for the reductive amination protocol.

Characterization & Quality Control

Upon isolation, the identity of the compound must be verified. The following spectral features are diagnostic for CAS 170656-34-9.

Expected 1H NMR Data (CDCl₃, 400 MHz)
  • δ 6.6 - 6.8 ppm (m, 2H): Thiophene ring protons (H-3, H-4).

  • δ 3.85 ppm (s, 2H): Methylene bridge (Ar-CH₂ -NH). Key diagnostic signal.

  • δ 3.65 ppm (t, 2H): Ethanol chain (-CH₂-CH₂ -OH).

  • δ 2.78 ppm (t, 2H): Ethanol chain (-NH-CH₂ -CH₂-).

  • δ 2.45 ppm (s, 3H): Methyl group on thiophene ring.

  • δ ~2.0 ppm (br s, 2H): Exchangeable protons (-NH- and -OH).

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield Incomplete imine formation.Ensure pH is ~5-6 during Phase 1; use molecular sieves to remove water.
Tertiary Amine Impurity Ratio of Aldehyde:Amine is incorrect.Ensure Amine is in slight excess (1.1 equiv). Avoid "inverse addition" (adding amine to aldehyde).
Residual Aldehyde Insufficient reducing agent.[1]Verify activity of NaBH₄ (it degrades with moisture). Use 1.5 equiv if necessary.
Emulsion during Workup Amphiphilic nature of amino-alcohol.Saturate aqueous layer with NaCl (Brine) or use a small amount of Isopropanol.

Safety & Handling (HSE)

  • Thiophene Derivatives: Often possess strong, unpleasant odors and potential neurotoxicity. Handle strictly inside a fume hood.

  • Sodium Borohydride: Reacts with water/acid to release Hydrogen gas (Flammable). Ensure adequate ventilation and keep away from ignition sources.

  • Ethanolamine: Corrosive and viscous. Avoid skin contact; causes severe burns.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Campaigne, E. (1944). "Thiophenes and Thiapyrans." Chemical Reviews, 35(1), 1-115.
  • Sigma-Aldrich (Merck). "Reductive Amination Application Note." (General Methodology for Secondary Amines).

Sources

Application of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (CAS No. not definitively identified, but the compound is a known chemical entity) as a critical intermediate in pharmaceutical synthesis. This guide is structured to provide not only procedural steps but also the scientific rationale behind the methodologies, ensuring a comprehensive understanding for effective application.

Introduction: The Central Role in Azole Antifungal Synthesis

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is a key building block in the synthesis of numerous imidazole-based antifungal agents.[1][2][3][4] The presence of the 2,4-dichlorophenyl group and the imidazole moiety are common structural features in many clinically significant antimycotic drugs.[1][2][3] These drugs function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[3] The disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death.[3]

The ethanone structure of this intermediate provides a reactive carbonyl group that serves as a versatile handle for further chemical modifications, allowing for the introduction of diverse functionalities to modulate the antifungal activity, spectrum, and pharmacokinetic properties of the final drug molecule.[1][2][5]

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of a pharmaceutical intermediate is paramount for its safe handling and efficient use in synthesis.

PropertyValueReference
Molecular FormulaC₁₁H₈Cl₂N₂O[6]
Molecular Weight255.10 g/mol [6]
AppearanceCream-coloured to beige powder
Melting PointNot explicitly stated in search results
Boiling Point~394 °C (Predicted)[7]
SolubilitySoluble in various organic solventsImplied by synthesis protocols

Safety and Handling Precautions:

  • Handling: Work in a well-ventilated area.[8] Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Avoid generating dust and aerosols.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

  • First Aid:

    • Inhalation: Move the individual to fresh air.[8]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.[8][9]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[8][9]

    • Ingestion: Rinse mouth with water.[8]

Synthetic Protocol: Preparation of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

The synthesis of the title intermediate typically involves the nucleophilic substitution of a leaving group on a 2-halo-1-(2,4-dichlorophenyl)ethanone with imidazole. The choice of solvent and base is critical for achieving high yields and purity.

Workflow for Synthesis

Synthesis_Workflow Reactants Reactants: - 2-bromo-1-(2,4-dichlorophenyl)ethanone - Imidazole Solvent_Base Solvent & Base: - Acetonitrile (or DMF) - K₂CO₃ (or other suitable base) Reaction Reaction: - Stir at room temperature - Monitor by TLC Solvent_Base->Reaction Combine and stir Workup Workup: - Filter solid - Concentrate filtrate Reaction->Workup Reaction complete Purification Purification: - Recrystallization (e.g., from Ethanol) Workup->Purification Crude product Product Product: 1-(2,4-dichlorophenyl)-2- (1H-imidazol-1-yl)ethanone Purification->Product Pure product Reduction_Workflow Start Starting Material: 1-(2,4-dichlorophenyl)-2- (1H-imidazol-1-yl)ethanone Solvent Solvent: Methanol Reducing_Agent Reducing Agent: Sodium Borohydride (NaBH₄) Reaction Reaction: - Stir at 0 °C to room temp - Monitor by TLC Reducing_Agent->Reaction Add portion-wise Quench Quenching: - Add water or dilute acid Reaction->Quench Reaction complete Extraction Extraction: - Ethyl acetate Quench->Extraction Aqueous workup Purification Purification: - Column chromatography or  recrystallization Extraction->Purification Crude product Product Product: 1-(2,4-dichlorophenyl)-2- (1H-imidazol-1-yl)ethanol Purification->Product Pure product

Sources

Application Note: Strategic Solvent Selection for the Crystallization of Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]-

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent selection for crystallization of Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]- Content Type: Application Note & Protocol

Executive Summary

This guide details the solvent selection and crystallization strategy for Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]- (hereafter referred to as EMTA-Ethanol ).

Critical Technical Insight: Based on the physicochemical properties of analogous secondary amino-alcohols (e.g., 2-[(2-thienylmethyl)amino]ethanol), the free base of EMTA-Ethanol is predicted to be a viscous liquid or low-melting solid at room temperature. Consequently, direct crystallization of the free base is often thermodynamically unfavorable or yields poor flowability.

The Solution: This protocol prioritizes Salt Formation Crystallization (Salting-out) to isolate the compound as a stable, crystalline solid (e.g., Hydrochloride, Oxalate, or Fumarate salt). If the free base must be crystallized (e.g., for specific polymorph screening), a Cryogenic Anti-Solvent protocol is provided.

Physicochemical Analysis & Solubility Profile

To select the correct solvent, we must deconstruct the molecule into its functional pharmacophores:

  • Secondary Amine (-NH-): High pKa (~9.5–10.5), proton-acceptor. Highly soluble in polar protic solvents (Water, Alcohols) and acidic media.

  • Primary Alcohol (-OH): H-bond donor/acceptor. Increases solubility in alcohols and water; decreases solubility in pure alkanes.

  • 5-Methyl-2-Thienyl Ring: Lipophilic, aromatic moiety. Provides solubility in non-polar organics (Toluene, DCM) and π-π stacking potential for crystal lattice energy.

Solubility Prediction Table
Solvent ClassRepresentative SolventsPredicted Solubility (Free Base)Suitability for Crystallization
Alcohols Methanol, Ethanol, IPAHigh Good (as Solvent)
Esters Ethyl Acetate, IPMModerate-High Excellent (as Anti-solvent or Single Solvent)
Ketones Acetone, MEKHigh Good (for Salt Screening)
Chlorinated DCM, ChloroformVery High Poor (Too soluble, toxicity issues)
Alkanes Heptane, HexaneLow Excellent (as Anti-solvent)
Ethers MTBE, THFModerate Good (as Anti-solvent)

Experimental Protocol: Salt Screening & Solvent Selection

Objective: Convert the likely oily free base into a crystalline salt to ensure high purity (>99%) and handleability.

Phase A: Acid Counter-Ion Screening

Rationale: The secondary amine is the primary site for salt formation. We will screen three counter-ions with varying geometries to induce packing.

  • Candidate 1: Hydrochloric Acid (HCl) - Forms small, high-lattice energy salts.

  • Candidate 2: Oxalic Acid - Dicarboxylic acid; excellent for crystallizing "oily" amines via hydrogen bonding networks.

  • Candidate 3: Fumaric Acid - Pharmaceutically acceptable, often yields non-hygroscopic salts.

Phase B: Solvent System Optimization (The "IPA/IPAc" System)

For secondary amine salts, the Isopropanol (IPA) / Isopropyl Acetate (IPAc) system is the "Gold Standard" starting point.

  • IPA: Solubilizes the salt at high temps.

  • IPAc: Reduces solubility at low temps and acts as a mild anti-solvent.

Protocol 1: Crystallization of EMTA-Ethanol Hydrochloride

Reagents:

  • Crude EMTA-Ethanol (Free Base)

  • HCl (4M in Dioxane or IPA)

  • Solvents: Isopropanol (IPA), Methyl tert-butyl ether (MTBE)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude EMTA-Ethanol in 50 mL of IPA (5 vol) at 25°C. Ensure complete dissolution.

  • Filtration (Polish): Filter through a 0.45 µm PTFE membrane to remove particulate matter.

  • Salt Formation:

    • Cool the solution to 0–5°C using an ice/water bath.

    • Slowly add 1.05 equivalents of 4M HCl in IPA dropwise over 30 minutes.

    • Observation: An immediate white precipitate indicates rapid nucleation. If oiling out occurs, heat the mixture to 60°C until clear, then cool slowly.

  • Anti-Solvent Addition (Optional): If yield is <70%, add MTBE (2–5 vol) dropwise at 5°C to drive precipitation.

  • Aging: Stir the slurry at 0–5°C for 2 hours to ripen the crystals (Ostwald Ripening).

  • Isolation: Filter under vacuum. Wash the cake with cold MTBE (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol 2: Low-Temperature Crystallization of Free Base

Use this ONLY if the free base is required (e.g., for non-salt formulation).

Rationale: Since the free base is likely a low-melting solid, we rely on extreme supersaturation induced by temperature (ΔT) rather than solvent evaporation.

Solvent System: n-Heptane / Toluene (90:10)

  • Why: Toluene solubilizes the thiophene ring; Heptane acts as the bulk anti-solvent.

Steps:

  • Dissolve 5.0 g of EMTA-Ethanol in 5 mL of Toluene at 40°C.

  • Slowly add 45 mL of n-Heptane while maintaining 40°C.

  • Seeding: If available, add 5 mg of seed crystals. If not, scratch the glass wall to induce nucleation.

  • Cooling Ramp: Cool from 40°C to -20°C at a rate of 5°C/hour.

    • Critical Control Point: Fast cooling will result in an oil/gum. Slow cooling allows the lattice to organize.

  • Hold: Hold at -20°C for 12 hours.

  • Filtration: Filter rapidly on a chilled funnel (to prevent melting).

Process Visualization (Workflow Diagram)

The following diagram illustrates the decision matrix for processing EMTA-Ethanol.

CrystallizationWorkflow Start Crude EMTA-Ethanol (Likely Oil/Low-MP Solid) Decision Target Form? Start->Decision RouteSalt Route A: Salt Formation (Recommended) Decision->RouteSalt Stability/Purity RouteFree Route B: Free Base (Challenging) Decision->RouteFree Specific Polymorph Screen Counter-Ion Screen (HCl, Oxalate, Fumarate) RouteSalt->Screen Cooling Cryogenic Cooling (-20°C in Heptane/Toluene) RouteFree->Cooling SolventSel Solvent System: IPA / MTBE or Acetone Screen->SolventSel Process Nucleation & Aging (Ostwald Ripening) SolventSel->Process Cooling->Process Final Crystalline Solid Isolated Process->Final

Caption: Decision matrix for EMTA-Ethanol crystallization, prioritizing salt formation for optimal physical properties.

Troubleshooting "Oiling Out"

A common failure mode with amino-alcohols is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing.

SymptomRoot CauseCorrective Action
Two liquid layers form upon cooling Supersaturation is too high; metastable zone exceeded.Re-heat to dissolve oil. Add 10% more solvent. Cool slower (1°C/min).
Sticky gum forms Impurities are preventing lattice growth.Seed the mixture. If no seed exists, use sonication for 30 seconds to induce nucleation.
No precipitation Solubility is too high.Switch to a stronger anti-solvent (e.g., change MTBE to Heptane).

References

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • PubChem Database. (n.d.). Compound Summary for 2-[(2-thienylmethyl)amino]ethanol. National Center for Biotechnology Information. Retrieved October 24, 2025, from [Link]

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press.

Sources

Troubleshooting & Optimization

Technical Guide: Minimizing Thiophene Ring Oxidation During Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process scientists encountering stability issues with thiophene substrates.

Executive Summary: The Thiophene Paradox

Thiophene presents a unique synthetic challenge: while aromatic (6


-electrons), the sulfur atom remains significantly nucleophilic.[1] Unlike benzene, thiophene is susceptible to S-oxidation , leading to the formation of thiophene S-oxides.[1] These intermediates are non-aromatic and highly reactive, rapidly undergoing Diels-Alder dimerization or further oxidation to sulfones.[1]

The Core Directive: To preserve the thiophene ring, you must select reagents that react faster with your target functional group (kinetic control) than with the thiophene sulfur, or modify the substrate to electronically deactivate the ring (thermodynamic protection).

Module 1: Diagnosis & Mechanism

Q: My reaction mixture turned black/tarry after adding an oxidant. What happened? A: You likely triggered the S-oxidation cascade . When strong oxidants (e.g., standard mCPBA conditions, H₂O₂/acid) attack the sulfur lone pair, they form a Thiophene S-oxide.[1] This species is not stable.[1] It acts as a diene and reacts with itself or the starting material in a Diels-Alder [4+2] cycloaddition, expelling SO₂ and forming complex oligomers (tars).[1]

Q: How do I distinguish S-oxidation from ring-opening? A:

  • S-Oxidation: Typically leads to loss of aromaticity and subsequent dimerization.[1] Look for complex aliphatic signals in NMR and loss of the characteristic aromatic thiophene protons.

  • Epoxidation (C2-C3): Rare but possible with specific P450 enzymes or trifluoroperacetic acid.[1] This usually rearranges via an NIH shift to form thiolactones.[1]

Visualization: The S-Oxidation Failure Mode

The following diagram illustrates the mechanistic pathway you must avoid.

ThiopheneOxidation Thiophene Thiophene Substrate (Aromatic) SOxide Thiophene S-Oxide (Non-Aromatic, Unstable) Thiophene->SOxide [O] Attack at Sulfur Oxidant Strong Oxidant (e.g., excess mCPBA) Oxidant->SOxide Dimer Diels-Alder Dimer (Kinetic Product) SOxide->Dimer Self-Diels-Alder (Fast) Sulfone Thiophene S,S-Dioxide (Sulfone) SOxide->Sulfone Further [O] (If oxidant excess) Oligomer Polymeric Tar (Decomposition) Dimer->Oligomer -SO2 / Polymerization

Figure 1: The cascade of failure initiated by oxidizing the thiophene sulfur atom.[1]

Module 2: Reagent Selection & Compatibility

Q: I need to oxidize an alcohol to an aldehyde/ketone. Is Jones Reagent safe? A: No. Jones reagent (CrO₃/H₂SO₄) is too aggressive and acidic.[1] The high oxidation potential and acidic media will likely decompose the thiophene ring.

Recommended Alternatives:

Target Transformation Recommended Reagent Why?

| Alcohol


 Aldehyde/Ketone  | Dess-Martin Periodinane (DMP)  | Gold Standard.  Neutral conditions, chemoselective for -OH.[1] Does not oxidize thiophene sulfur [1].[1] |
| Alcohol 

Aldehyde
| MnO₂ (Activated) | Ideal for benzylic/allylic alcohols (common in thiophene chemistry).[1] Heterogeneous and mild.[1][2] | | Alcohol

Aldehyde
| Swern Oxidation | Generally safe at -78°C. However, ensure strict temperature control to prevent electrophilic sulfur species from attacking the ring.[1] | | Alkene

Epoxide
| mCPBA (Stoichiometric, 0°C) | Proceed with Caution. Use exactly 1.0 equiv at 0°C or lower.[1] The alkene C=C is usually more nucleophilic than the thiophene S, but over-oxidation is a risk [2]. | | Sulfide

Sulfoxide
| NaIO₄ (Sodium Periodate) | Highly selective for sulfides over thiophenes.[1] |

Q: Can I use mCPBA for epoxidation if my molecule has a thiophene? A: Yes, but it requires Kinetic Control .[1] The alkene double bond is typically more electron-rich (nucleophilic) than the aromatic thiophene ring.

  • Protocol: Dissolve substrate in DCM. Cool to 0°C or -20°C. Add mCPBA (1.0 equiv) slowly.[1] Monitor by TLC every 10 minutes. Quench immediately upon consumption of starting material.

  • Warning: Do not use excess mCPBA. Excess reagent will inevitably attack the sulfur.

Visualization: Oxidant Decision Tree

Use this logic flow to select the correct reagent.

OxidantSelection Start Target Functional Group? Alcohol Alcohol (-OH) Start->Alcohol Alkene Alkene (C=C) Start->Alkene Sulfide Sulfide (-S-) Start->Sulfide TypeAlc Type of Alcohol? Alcohol->TypeAlc mCPBA mCPBA (1.0 eq, 0°C) Alkene->mCPBA NaIO4 Use NaIO4 Sulfide->NaIO4 Allylic Allylic / Benzylic TypeAlc->Allylic Aliphatic Aliphatic TypeAlc->Aliphatic MnO2 Use MnO2 Allylic->MnO2 DMP Use Dess-Martin (DMP) Aliphatic->DMP Warning Monitor Strictly! Stop at 100% conversion mCPBA->Warning

Figure 2: Decision matrix for oxidizing functional groups in the presence of thiophene.

Module 3: Structural Defense Strategies

Q: I must use a strong oxidant. How can I protect the ring? A: If you cannot change the oxidant, you must change the substrate's electronics.

  • Electronic Deactivation: Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, -COR, or -Cl attached directly to the thiophene ring (especially at C2/C5) reduce the electron density on the sulfur atom, making it less susceptible to electrophilic attack by oxidants [3].[1]

  • Steric Blocking: Substituents at C2 and C5 prevent the

    
    -attack that often initiates polymerization or ring opening.[1]
    
  • Lewis Acid Complexation: Advanced Technique: Pre-complexing the thiophene with a Lewis Acid (e.g., BF₃·OEt₂) can sometimes coordinate to the sulfur, electronically depleting the ring and preventing oxidation, though this is substrate-dependent and requires optimization.[1]

Confirmed Protocols

Protocol A: Chemoselective Oxidation of Alcohol using DMP

Use this for converting thiophene-methanols to aldehydes without touching the ring.

  • Preparation: In a flame-dried flask under Argon, dissolve the thiophene-alcohol (1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL).

  • Addition: Add Dess-Martin Periodinane (1.2 equiv) in one portion at room temperature.

  • Reaction: Stir at room temperature. Most reactions are complete within 30–60 minutes.[1]

    • Note: The mixture may become cloudy.

  • Quench: Dilute with Et₂O (20 mL). Add a 1:1 mixture of saturated aqueous NaHCO₃ and 10% Na₂S₂O₃ (20 mL). Stir vigorously until the layers clarify (approx. 15 mins).

  • Workup: Separate organic layer, dry over MgSO₄, and concentrate.

  • Validation: Check ¹H NMR. The thiophene protons (typically

    
     6.9–7.5 ppm) should remain distinct. Loss of these signals indicates ring degradation [1].
    
Protocol B: Epoxidation of Thiophene-Alkene

Use this for epoxidizing a side chain alkene.

  • Preparation: Dissolve alkene substrate (1.0 mmol) in DCM (10 mL).

  • Cooling: Cool the solution to 0°C (ice bath).

  • Addition: Dissolve mCPBA (1.0 equiv, 77% max purity corrected) in DCM (5 mL). Add this solution dropwise over 10 minutes.

  • Monitoring: Check TLC every 10 minutes.

  • Termination: The moment the starting material disappears, quench immediately with saturated aqueous Na₂SO₃.

    • Critical: Do not let the reaction stir "overnight" or warm to room temperature with active oxidant present.

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1] J. Org.[1][2][3] Chem.1983 , 48, 4155–4156.[1] Link[1]

  • Raubo, P.; Wicha, J. "Selective Epoxidation of Alkenes in the Presence of Thiophene Derivatives." Synth. Commun.1997 , 27, 1637.[1] Link[1]

  • Belen'kii, L. I. "Thiophenes."[1] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996 .[1] Link

Sources

Purification techniques for oily amine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Why is my Amine an Oil?

Welcome to the AmineTech support center. A common support ticket we receive reads: "My compound should be a solid, but it’s a brown oil that won't crystallize."

If you are working with amine intermediates, this is the default state, not an anomaly. Amines are notorious for "oiling out" due to three specific factors:

  • Hydrogen Bonding Networks: Unlike amides, amines often have irregular hydrogen bonding capabilities that frustrate crystal lattice formation.

  • Rotational Freedom: Aliphatic amines possess significant conformational flexibility (entropy), which thermodynamically favors the liquid state.

  • The "Plasticizer Effect": Trace impurities—specifically unreacted alkyl halides or oligomers—act as plasticizers. Even 1% impurity can disrupt the crystal packing energy required for solidification, resulting in a persistent oil.

This guide provides the standard operating procedures (SOPs) we use internally to purify these difficult intermediates.

Module 1: The "Switchable Polarity" Protocol (Acid-Base Extraction)

User Issue: "I need to remove non-basic impurities without running a column."

Technical Insight: Chromatography should be your last resort for crude amines. The most efficient purification exploits the basicity of the nitrogen lone pair. By manipulating the pH relative to the amine's


 (typically 9–11 for alkyl amines), we can reversibly switch the compound between an organic-soluble neutral form and a water-soluble ammonium salt [1].

The Protocol:

  • Dissolution: Dissolve the crude oily amine in a non-miscible organic solvent (e.g., Diethyl Ether or Dichloromethane).

  • Acid Wash (Protonation): Extract with 1M HCl or 1M

    
    .
    
    • Mechanism:[1][2][3][4] The amine becomes

      
      , migrating to the aqueous layer.[5] Neutral impurities (starting materials) remain in the organic layer.
      
  • Organic Wash: Wash the aqueous acidic layer twice with fresh organic solvent to remove trapped neutrals.

  • Basification (Deprotonation): Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Mechanism:[1][2][3][4] The amine reverts to free base (

      
      ) and usually oils out of the water.
      
  • Extraction: Extract the cloudy aqueous mixture with organic solvent (DCM or EtOAc). Dry over

    
     and concentrate.
    

Visual Workflow:

AcidBaseExtraction Start Crude Amine (Oil) OrgSolvent Dissolve in Et2O/DCM Start->OrgSolvent AcidWash Extract with 1M HCl OrgSolvent->AcidWash Separation Phase Separation AcidWash->Separation OrgLayer1 Organic Layer (Contains Neutral Impurities) Separation->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Amine Salt) Separation->AqLayer1 Wash Wash Aqueous with fresh Organic AqLayer1->Wash Base Basify with NaOH (pH > 12) Wash->Base FinalExtract Extract into DCM Dry & Concentrate Base->FinalExtract PureAmine Purified Amine FinalExtract->PureAmine

Figure 1: The "Switchable Polarity" workflow for isolating basic amines from neutral impurities.

Module 2: Chromatography Troubleshooting

User Issue: "My amine streaks from the baseline to the solvent front on TLC and the column failed."

Technical Insight: Silica gel is acidic (


). The silanol groups (

) on the surface protonate your amine, forming an ionic bond (

). This causes "tailing" or irreversible adsorption. You must competitively block these sites [2].

Mobile Phase Modifiers: Never run a silica column for a free amine without a basic modifier.

ModifierConcentrationSolvent SystemNotes
Triethylamine (TEA) 1–3% v/vHexanes/EtOAcStandard for lipophilic amines.[6] Pre-wash the column with the modifier before loading.
Ammonia (

)
1% v/vDCM/MeOHUse "7N

in MeOH" solution. Essential for polar amines.
Ammonium Hydroxide 0.5%MeCN/WaterFor Reverse Phase (C18). High pH resistant columns required.

Alternative Stationary Phases: If silica fails despite modifiers, switch the stationary phase:

  • Neutral Alumina (Brockmann Grade III): Does not possess the acidic protons of silica. Ideal for acid-sensitive amines.

  • Amine-Functionalized Silica: The silica is pre-capped with propyl-amine groups, eliminating the need for mobile phase modifiers [3].

Module 3: Salt Formation (Crystallization Strategy)

User Issue: "I need a solid for stability studies, but the HCl salt turned into a hygroscopic gum."

Technical Insight: While HCl is the most common counter-ion, chloride salts of secondary and tertiary amines are frequently hygroscopic (water-absorbing) and low-melting. To force a lattice to form, you need a counter-ion that adds rigidity and hydrogen-bond acceptors [4].

The "Counter-Ion Screen" Protocol: Do not blindly add HCl. Screen these acids in parallel (approx. 50 mg scale):

  • Oxalic Acid: often yields highly crystalline solids due to strong H-bonding networks (Caution: Oxalates are toxic; not for final drug formulation, but excellent for intermediate purification) [5].

  • Fumaric Acid: Excellent for pharmaceutical salts; often non-hygroscopic.

  • p-Toluenesulfonic Acid (TsOH): Adds significant molecular weight and lipophilicity, aiding crystallization of small, polar amines.

Visual Decision Logic:

SaltSelection Start Oily Free Base CheckHCl Try HCl in Et2O/Dioxane Start->CheckHCl Result1 Solid? CheckHCl->Result1 Success Filter & Dry Result1->Success Yes Fail1 Gummy/Hygroscopic Result1->Fail1 No AltScreen Screen Bidentate/Bulky Acids Fail1->AltScreen Oxalate Oxalic Acid (Rigid Lattice) AltScreen->Oxalate Fumarate Fumaric Acid (Pharm Acceptable) AltScreen->Fumarate Tosylate TsOH (Lipophilic) AltScreen->Tosylate

Figure 2: Decision matrix for converting oily amines into stable crystalline salts.

Module 4: Advanced Techniques (Distillation & Derivatization)

User Issue: "My amine is thermally stable but too high boiling for standard distillation."

Technique A: Kugelrohr Distillation For oils that cannot be crystallized and streak on columns, "Bulb-to-Bulb" (Kugelrohr) distillation is the gold standard.

  • Why it works: It provides a short path (minimizing pressure drop) and heats the sample uniformly in an air bath.

  • Protocol:

    • Place crude oil in the terminal bulb.

    • Apply high vacuum (< 0.5 mmHg).

    • Rock the bulb (oscillate) to prevent bumping.

    • Heat gradually. The purified amine distills into the cooled adjacent bulb, leaving "tar" behind [6].

Technique B: The "Trojan Horse" (Boc-Protection) If the amine is impossible to purify directly, change its chemical nature.

  • Protect: React crude amine with

    
     (di-tert-butyl dicarbonate).[7]
    
  • Purify: The resulting carbamate is non-basic, lipophilic, and runs easily on silica gel (e.g., 10% EtOAc/Hexanes) without streaking.

  • Deprotect: Treat with TFA/DCM or HCl/Dioxane to regenerate the pure amine salt [7].

References

  • Vogel, A. I., et al. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989.

  • Teledyne ISCO.[8] "Method Development Strategies for Amine Bonded Phase Columns." Teledyne ISCO Application Notes.

  • BenchChem.[6] "Technical Support Center: Column Chromatography of Alpha-Aminoketones." BenchChem Tech Support.

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][6][9][10][11] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.

  • Diop, M. B., et al. "Co-crystallization of Oxalate Salts of Monoprotonated Amines."[12] American Journal of Heterocyclic Chemistry, 2020.[12]

  • Sigma-Aldrich.[13] "Kugelrohr Distillation Apparatus Instructions." Sigma-Aldrich Technical Library.

  • Fisher Scientific. "Amine Protection / Deprotection Protocols." Fisher Scientific Technical Guides.

Sources

Technical Support Center: Thermal Stabilization of Thiophene-Aminoethanol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

Compound: Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]- Functional Classification: Secondary Aminomethyl-Thiophene / Amino-Alcohol.[1] Primary Application: Intermediate for H1-antihistamines (structural analog to Olopatadine intermediates) and fine chemical building blocks.[1]

The Stability Challenge: Researchers frequently report that this compound darkens (tar formation) and loses assay purity upon heating or prolonged storage.[1][2] This instability arises from three synergistic failure modes:

  • Thiophene Oxidation: The electron-rich 5-methylthiophene ring is highly susceptible to oxidative polymerization, especially at the 3- and 4-positions.[1]

  • Aminomethyl Cleavage: The "thenylic" C-N bond (analogous to a benzylic bond) is prone to oxidative cleavage and radical formation under thermal stress.[1][2]

  • N-Oxide Formation: The secondary amine is easily oxidized to an N-oxide or hydroxylamine, which can trigger further decomposition.[1][2]

This guide provides field-proven protocols to stabilize this intermediate through Salt Formation (HCl) and Antioxidant Doping .[1][2]

Diagnostic Troubleshooting (FAQ)

Q1: My product turns from pale yellow to dark brown/black during vacuum distillation. Why?

Diagnosis: Thermal Oxidative Polymerization.[1][2] Root Cause: Thiophene derivatives are photosensitive and oxygen-sensitive.[1][2] At elevated temperatures (>100°C), even trace oxygen causes the thiophene ring to polymerize into polythienyl tars.[1][2] Immediate Fix:

  • Stop distillation if pot temperature exceeds 120°C.[1][2]

  • Switch to High-Vacuum (0.1–1.0 mmHg) to lower the boiling point.[1]

  • Crucial: Bleed inert gas (Nitrogen/Argon) into the capillary during distillation, not air.[1][2]

Q2: The assay drops by 2-5% after one week of storage at room temperature.

Diagnosis: Auto-oxidation or Carbamate Formation.[1] Root Cause: As a secondary amine, the free base reacts with atmospheric


 to form carbamates.[1][2] Simultaneously, the "thenyl" position undergoes slow radical oxidation.[2]
Immediate Fix: 
  • Do not store as a free base oil.[1][2] Convert to the Hydrochloride (HCl) Salt immediately (See Protocol A).[1][2]

  • If liquid storage is mandatory, add 0.1% BHT (Butylated hydroxytoluene).[1][2]

Q3: Can I use strong acids to clean the reactor?

Warning: No. Reason: Thiophenes are acid-sensitive.[1][2] Strong mineral acids (like conc.[1][2]


) can initiate rapid, exothermic polymerization of the thiophene ring, leading to "runaway" tar formation that is difficult to clean.[2] Use alcoholic KOH or mild detergents for cleaning.[1][2]

Stabilization Protocols

Protocol A: Conversion to Hydrochloride Salt (Recommended)

State of Matter Change: Liquid (Unstable)


 Solid (Stable)[1]

Objective: Lock the nitrogen lone pair to prevent N-oxidation and increase thermal stability by converting the oil to a crystalline solid.

Reagents:

  • Crude Free Base (CAS: 14814-41-6)[1]

  • Solvent: Isopropanol (IPA) or Ethyl Acetate (EtOAc)[1]

  • Acid Source: 4M HCl in Dioxane or Trimethylsilyl chloride (TMSCl) + Methanol (in situ HCl generation)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude free base (1.0 eq) in dry IPA (5-7 volumes) under

    
     atmosphere. Cool to 0–5°C.[1][2]
    
  • Acid Addition: Slowly add HCl solution (1.05 eq) dropwise. Maintain internal temperature

    
     to prevent acid-catalyzed thiophene degradation.
    
  • Crystallization: A white to off-white precipitate should form.[1][2] Stir at 0°C for 2 hours.

    • Troubleshooting: If oiling occurs, add a seed crystal or a non-polar anti-solvent (e.g., n-Heptane).[1]

  • Filtration: Filter the solid under

    
    .[1][2] Wash with cold IPA/Heptane (1:1).
    
  • Drying: Dry in a vacuum oven at 40°C. Do not exceed 50°C.

Result: The HCl salt is typically stable for >12 months at ambient temperature.[1][2]

Protocol B: Antioxidant Stabilization (For Liquid Free Base)

Use this only if the downstream step requires the liquid free base.[1]

Objective: Scavenge free radicals to prevent thiophene polymerization.

Reagents:

  • BHT (Butylated hydroxytoluene): 500–1000 ppm (0.05–0.1 wt%)[1]

  • Alternative:

    
    -Tocopherol (Vitamin E) for non-toxic applications.[1][2]
    

Workflow:

  • Immediately after synthesis/workup, while the oil is fresh.[1][2]

  • Dissolve BHT in a minimum amount of the product (or compatible solvent) and mix thoroughly.

  • Store under Argon headspace in amber glass (UV protection).

Mechanism & Workflow Visualization

The following diagram illustrates the degradation pathway and the stabilization logic.

G FreeBase Free Base (Liquid) (Reactive Lone Pair) Oxidation Oxidation Risk (N-Oxide / Thiophene Radical) FreeBase->Oxidation Heat / O2 HCl_Add + HCl (in IPA) FreeBase->HCl_Add Stabilization Protocol Degradation Tarry Polymer / Degradants Oxidation->Degradation Polymerization Salt HCl Salt (Solid) (Lone Pair Locked) HCl_Add->Salt Crystallization Storage Stable Storage (>12 Months) Salt->Storage Shelf Life Extension

Caption: Figure 1. Degradation vs. Stabilization Pathways.[1][2][3][4] Protonation (Salt Formation) effectively blocks the oxidation pathway.[1]

Comparative Stability Data

The following table summarizes the expected stability profiles based on functional group behavior (Aminomethyl-thiophenes).

ParameterFree Base (Neat Oil)Free Base + BHT (1000 ppm)HCl Salt (Solid)
Physical State Viscous Yellow/Orange OilViscous Yellow OilWhite/Off-White Solid
Thermal Limit (

)
~60°C (rapid darkening)~80°C>150°C (Melting Point)
Shelf Life (25°C) < 1 Month3–6 Months> 12 Months
Air Sensitivity High (

absorption, Oxidation)
ModerateLow
Light Sensitivity High (Thiophene polymerization)ModerateLow

References & Authoritative Grounding

  • Thiophene Stability: Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry. (Standard reference for thiophene reactivity, oxidation, and polymerization risks).[1][2]

  • Amine Stabilization: Lai, J. T. (2014).[1][2] "Hindered Amine Light Stabilizers".[1][2][3][4] Polymer Degradation and Stability.[1][2][3] (Discusses mechanisms of amine oxidation and radical scavenging).

  • Olopatadine Process Chemistry: U.S. Patent 5,116,863 & EP 0214779.[1][2] (Describes the handling of similar dimethylaminopropylidene-thienyl/oxepin intermediates and the necessity of salt formation for purification).

  • General Handling: Sigma-Aldrich Safety Data Sheets (SDS) for 2-thiophenemethanamine derivatives. (Provides baseline safety and storage data). [1][5]

Disclaimer: This guide is for research and development purposes only. Users must perform their own stability studies (forced degradation) to validate these protocols for their specific regulatory filing.

Sources

Technical Support Center: Strategies for Removing Unreacted 5-Methyl-2-Thiophenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 5-methyl-2-thiophenecarboxaldehyde in your research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing unreacted 5-methyl-2-thiophenecarboxaldehyde from your reaction mixtures. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are both successful and reproducible.

Understanding the Challenge: Properties of 5-Methyl-2-Thiophenecarboxaldehyde

Before diving into removal strategies, a clear understanding of the physicochemical properties of 5-methyl-2-thiophenecarboxaldehyde is crucial for selecting the appropriate purification method.

PropertyValueSource
Molecular Formula C₆H₆OS[1]
Molecular Weight 126.18 g/mol [2]
Appearance Clear yellow to brown liquid[2]
Boiling Point 114 °C at 25 mmHg; 205 °C at 760 mmHg[2][3]
Density ~1.17 g/mL at 25 °C[2]
Solubility Soluble in most organic solvents (e.g., ether, ethanol); slightly soluble in water.[2][4][5]
Reactivity Susceptible to air oxidation to 5-methyl-2-thiophenecarboxylic acid. The methyl group is electron-donating, which can slightly decrease the reactivity of the aldehyde group compared to thiophene-2-carboxaldehyde.[2][6]

Frequently Asked Questions (FAQs)

Here we address common questions and concerns encountered during the purification of products from reactions involving 5-methyl-2-thiophenecarboxaldehyde.

Q1: My primary purification by column chromatography is not effectively removing the unreacted aldehyde. What am I doing wrong?

A1: This is a common issue. While column chromatography can be used, aldehydes, including 5-methyl-2-thiophenecarboxaldehyde, can be problematic on silica gel for a few reasons:

  • Decomposition: Aldehydes can sometimes decompose on acidic silica gel.[7]

  • Similar Polarity: The polarity of your product might be very close to that of the aldehyde, leading to poor separation.

Troubleshooting Steps:

  • Neutralize the Silica: Consider neutralizing your silica gel with a triethylamine solution before packing the column to minimize decomposition.[7]

  • Alternative Stationary Phase: Try using a different stationary phase, such as basic alumina, which can be effective for purifying aromatic aldehydes.[8]

  • Solvent System Optimization: Use a less polar eluent system. A gradient elution starting with a non-polar solvent like hexanes and gradually increasing the polarity can improve separation.[7]

Q2: I've noticed an acidic impurity in my product after reacting with 5-methyl-2-thiophenecarboxaldehyde. What is it and how can I remove it?

A2: The acidic impurity is most likely 5-methyl-2-thiophenecarboxylic acid, which forms from the oxidation of the aldehyde, a common issue as it is air-sensitive.[6][9]

Removal Strategy:

A simple and effective method is to perform a liquid-liquid extraction with a mild base.

  • Protocol: Dissolve your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, forming a water-soluble sodium salt that will partition into the aqueous layer.[9] Separate the layers and then wash the organic layer with brine to remove any remaining water. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate it.

Q3: Can I use distillation to remove the unreacted aldehyde?

A3: Yes, vacuum distillation is a viable option, especially if your desired product has a significantly different boiling point from 5-methyl-2-thiophenecarboxaldehyde (boiling point ~114 °C at 25 mmHg).[2][4] This method is particularly useful for large-scale purifications where chromatography is less practical.

Considerations:

  • Thermal Stability: Ensure your product is thermally stable and will not decompose at the required distillation temperature.

  • Boiling Point Difference: A significant difference in boiling points between your product and the aldehyde is necessary for effective separation.

Troubleshooting Guide: The Bisulfite Extraction Method

The formation of a bisulfite adduct is a highly selective and efficient method for removing aldehydes from a reaction mixture.[10][11][12] This technique relies on the nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl group, forming a water-soluble salt.

Workflow for Aldehyde Removal via Bisulfite Extraction

bisulfite_workflow start Crude Reaction Mixture (Product + Unreacted Aldehyde) dissolve Dissolve in a water-miscible solvent (e.g., THF, Methanol) start->dissolve add_bisulfite Add saturated aqueous sodium bisulfite (NaHSO₃) and shake vigorously dissolve->add_bisulfite form_adduct Aldehyde forms a water-soluble bisulfite adduct add_bisulfite->form_adduct add_immiscible Add a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM) form_adduct->add_immiscible extract Perform Liquid-Liquid Extraction add_immiscible->extract separate Separate Layers extract->separate organic_layer Organic Layer: Purified Product separate->organic_layer Top/Bottom layer depending on solvent density aqueous_layer Aqueous Layer: Aldehyde-Bisulfite Adduct separate->aqueous_layer wash_dry Wash organic layer with brine, dry over Na₂SO₄, and concentrate organic_layer->wash_dry final_product Pure Product wash_dry->final_product

Caption: Workflow for removing unreacted aldehyde using bisulfite extraction.

Detailed Protocol for Bisulfite Extraction
  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible organic solvent such as tetrahydrofuran (THF) or methanol.[10] This ensures that the aldehyde is accessible to the aqueous bisulfite solution.

  • Adduct Formation: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes.

  • Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the separatory funnel and shake to extract the desired product.

  • Separation: Allow the layers to separate. The organic layer contains your purified product, while the aqueous layer contains the water-soluble aldehyde-bisulfite adduct.[11]

  • Work-up: Drain the aqueous layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain your purified product.

Troubleshooting Common Bisulfite Extraction Issues
  • Problem: An emulsion forms during extraction.

    • Solution: Add a small amount of brine (saturated NaCl solution) to break up the emulsion. Gentle swirling of the separatory funnel can also help.

  • Problem: A solid precipitate forms at the interface of the two layers.

    • Solution: This can happen with less polar aldehydes where the bisulfite adduct has limited solubility in both phases.[10] If this occurs, filter the entire mixture through a pad of Celite to remove the solid adduct before separating the layers.

  • Problem: The aldehyde is not completely removed.

    • Solution: Ensure you are using a freshly prepared saturated solution of sodium bisulfite. Repeat the bisulfite wash step.

Advanced Topic: Recovery of 5-Methyl-2-Thiophenecarboxaldehyde

In some instances, you may wish to recover the unreacted aldehyde. This is possible by reversing the bisulfite adduct formation.

Workflow for Aldehyde Recovery

aldehyde_recovery start Aqueous Layer from Bisulfite Extraction basify Adjust pH to >10 with aqueous NaOH or K₂CO₃ start->basify reverse_reaction Bisulfite adduct reverts to free aldehyde basify->reverse_reaction extract Extract with an organic solvent (e.g., Diethyl Ether) reverse_reaction->extract wash_dry Wash organic layer with brine, dry over Na₂SO₄, and concentrate extract->wash_dry recovered_aldehyde Recovered Aldehyde wash_dry->recovered_aldehyde

Caption: Workflow for recovering the aldehyde from the bisulfite adduct.

Protocol for Aldehyde Recovery
  • Basification: Take the aqueous layer containing the bisulfite adduct and carefully add a base, such as 10% sodium hydroxide, until the pH is strongly basic (pH > 10).[11] This will reverse the reaction and regenerate the free aldehyde.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like diethyl ether or dichloromethane to recover the aldehyde.

  • Work-up: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the recovered 5-methyl-2-thiophenecarboxaldehyde.

References

  • General procedures for the purification of Aldehydes - Chempedia - LookChem. (n.d.). Retrieved February 22, 2024, from [Link]

  • 5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663 - PubChem. (n.d.). Retrieved February 22, 2024, from [Link]

  • Workup: Aldehydes - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 22, 2024, from [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (n.d.). Retrieved February 22, 2024, from [Link]

  • Purifying aldehydes? : r/chemistry - Reddit. (2015, April 1). Retrieved February 22, 2024, from [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Retrieved February 22, 2024, from [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food Samples - PubMed. (2024, June 20). Retrieved February 22, 2024, from [Link]

  • Separation and Identification of C8 Aldehydes. Use of Gas-Liquid Chromatography, Nuclear Magnetic Resonance, and Infrared Spectr. (n.d.). Retrieved February 22, 2024, from [Link]

  • Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food Samples - Taylor & Francis. (2024, June 20). Retrieved February 22, 2024, from [Link]

  • bread thiophene 5-methyl-2-thiophenecarboxaldehyde - The Good Scents Company. (n.d.). Retrieved February 22, 2024, from [Link]

  • Chemical Properties of 5-Methyl-2-thiophenecarboxaldehyde (CAS 13679-70-4) - Cheméo. (n.d.). Retrieved February 22, 2024, from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. (2018, January 10). Retrieved February 22, 2024, from [Link]

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem. (2017, July 12). Retrieved February 22, 2024, from [Link]

  • How can I remove aldehyde from a schiff base reaction? - ResearchGate. (2020, May 28). Retrieved February 22, 2024, from [Link]

  • Safety evaluation of substituted thiophenes used as flavoring ingredients. (n.d.). Retrieved February 22, 2024, from [Link]

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview - YouTube. (2022, December 19). Retrieved February 22, 2024, from [Link]

  • How to get rid of aldehyde from reaction mixture : r/AskChemistry - Reddit. (2025, May 27). Retrieved February 22, 2024, from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. - Semantic Scholar. (n.d.). Retrieved February 22, 2024, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved February 22, 2024, from [Link]

  • Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process - MDPI. (2023, July 28). Retrieved February 22, 2024, from [Link]

  • Quenching guide : r/Chempros - Reddit. (2024, April 9). Retrieved February 22, 2024, from [Link]

  • CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents. (n.d.).
  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction - ACS Publications. (2024, March 25). Retrieved February 22, 2024, from [Link]

Sources

Technical Support Center: Overcoming Degradation of (3-Mercaptopropyl)triethoxysilane (CAS 14814-09-6) During Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for (3-Mercaptopropyl)triethoxysilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up processes involving this versatile silane coupling agent. Our focus is to provide in-depth technical guidance and troubleshooting solutions to mitigate degradation and ensure process robustness and product quality.

Introduction to (3-Mercaptopropyl)triethoxysilane and its Stability Challenges

(3-Mercaptopropyl)triethoxysilane is a bifunctional organosilane featuring a reactive mercapto (-SH) group and a hydrolyzable triethoxysilyl group. This dual functionality makes it an invaluable coupling agent for improving the adhesion between organic polymers and inorganic substrates. However, these same reactive groups are susceptible to degradation, particularly during the transition from laboratory to industrial-scale production where process parameters can vary significantly.

The primary degradation pathways are:

  • Hydrolysis and Condensation: The triethoxysilyl group readily hydrolyzes in the presence of moisture to form silanols (Si-OH). These silanols can then condense with each other to form siloxane oligomers and polymers (Si-O-Si), leading to increased viscosity, gelation, and loss of reactivity. This process is catalyzed by both acids and bases.

  • Oxidation: The mercapto (thiol) group is prone to oxidation, especially in the presence of oxygen, metal ions, or other oxidizing agents, leading to the formation of disulfide bonds (S-S). This dimerization results in a loss of the active thiol functionality.

Understanding and controlling these degradation pathways is critical for a successful and reproducible scale-up.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the scale-up of processes involving (3-Mercaptopropyl)triethoxysilane.

Observed Problem Potential Root Cause(s) Recommended Actions & Explanations
Increased Viscosity or Gelation of Silane Solution Uncontrolled Hydrolysis and Condensation: Presence of excess moisture in solvents, reagents, or from atmospheric humidity.Moisture Control is Paramount: • Use anhydrous solvents and dry all glassware and reactors thoroughly before use. Consider baking glassware to remove adsorbed water.[1] • Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. • Monitor and control the water content of all raw materials. Near-infrared (NIR) spectroscopy can be a valuable in-process tool for moisture monitoring.[2][3]
Inappropriate pH: Hydrolysis is catalyzed by both acids and bases. The rate of condensation is pH-dependent.pH Control: • Maintain a slightly acidic to neutral pH (around 6-7) to minimize the rate of hydrolysis and condensation.[4][5] • If pH adjustment is necessary, use a carefully controlled buffer system.
Loss of Adhesion or Coupling Performance Oxidation of Mercapto Group: Formation of disulfide bonds reduces the number of active thiol groups available for bonding with the substrate.Preventing Oxidation: • Deoxygenate solvents and the reaction mixture by sparging with an inert gas. • Consider the addition of a small amount of a suitable antioxidant. • Avoid contamination with metal ions (e.g., from reactors or catalysts) that can catalyze thiol oxidation.
Premature Hydrolysis and Condensation: The silane may have already formed oligomers in solution, reducing its ability to bond effectively with the substrate surface.Control Silane Solution Stability: • Prepare silane solutions fresh whenever possible. • If solutions must be stored, keep them under an inert atmosphere and at low temperatures to slow down hydrolysis and condensation.
Inconsistent Product Quality Batch-to-Batch Scale-Dependent Mass and Heat Transfer Issues: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, accelerating degradation.[4]Process Engineering Controls: • Optimize agitation and reactor design to ensure uniform mixing and temperature distribution. • Implement controlled addition rates for reactants to prevent localized concentration gradients.
Variability in Raw Material Quality: Inconsistent levels of moisture or impurities in starting materials can significantly impact the reaction outcome.Stringent Raw Material Specification and Testing: • Establish strict specifications for all raw materials, including moisture content and purity. • Implement robust analytical testing of incoming materials to ensure they meet the required standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of (3-Mercaptopropyl)triethoxysilane I should be looking for?

A: The main degradation products are:

  • From Hydrolysis/Condensation: Silanols, disiloxanes, and higher-order siloxane oligomers/polymers.

  • From Oxidation: The disulfide dimer of (3-Mercaptopropyl)triethoxysilane.

Q2: How can I monitor the degradation of (3-Mercaptopropyl)triethoxysilane during my process?

A: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying the parent silane and its volatile degradation products.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the disappearance of the starting material and the formation of less volatile oligomers and the disulfide dimer.[8][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of Si-O-Et bonds and the appearance of Si-OH and Si-O-Si bonds.

  • Karl Fischer Titration: This is the standard method for accurately determining water content in your solvents and reaction mixtures.[2]

Q3: What are the ideal storage conditions for (3-Mercaptopropyl)triethoxysilane to minimize degradation?

A: Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from direct sunlight. Avoid contact with moisture and strong oxidizing agents.

Q4: Can I use a partially hydrolyzed solution of (3-Mercaptopropyl)triethoxysilane?

A: In some applications, a controlled, partial hydrolysis to form silanols is desired to enhance reactivity with a substrate. However, this "pre-hydrolyzed" solution has a limited shelf life and the degree of hydrolysis must be carefully controlled to ensure reproducibility. Uncontrolled hydrolysis will lead to poor performance.[10]

Q5: My process requires an aqueous environment. How can I minimize silane degradation?

A: Working in an aqueous system presents a significant challenge. To manage this:

  • Control pH: Maintain a pH where the rate of condensation is minimized (typically slightly acidic).

  • Use a co-solvent: Using a water-miscible organic solvent can reduce the water activity and slow down hydrolysis.

  • Minimize reaction time: Add the silane at the latest possible stage in your process to reduce its contact time with water.

  • Temperature control: Keep the temperature as low as feasible to slow down the rates of hydrolysis and condensation.

Experimental Protocols and Visualizations

Protocol 1: Quality Control Analysis by GC-MS

Objective: To determine the purity of (3-Mercaptopropyl)triethoxysilane and identify potential degradation products.

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Method:

  • Sample Preparation: Dilute the (3-Mercaptopropyl)triethoxysilane sample in an anhydrous solvent such as heptane or toluene.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the peak for (3-Mercaptopropyl)triethoxysilane and search for peaks corresponding to potential impurities like the disulfide dimer or siloxane oligomers. The mass spectra can be used to confirm the identity of these compounds.[11]

Visualization of Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis & Condensation cluster_oxidation Oxidation MPTES (3-Mercaptopropyl)triethoxysilane Silanol Silanol Intermediate MPTES->Silanol + H2O - Ethanol Siloxane Siloxane Oligomer/Polymer Silanol->Siloxane + Silanol - H2O MPTES2 (3-Mercaptopropyl)triethoxysilane Disulfide Disulfide Dimer MPTES2->Disulfide + [O]

Caption: Primary degradation pathways of (3-Mercaptopropyl)triethoxysilane.

Logical Workflow for Troubleshooting

TroubleshootingWorkflow Start Process Issue Encountered (e.g., Poor Performance, Inconsistency) CheckDegradation Analyze for Degradation Products (GC-MS, HPLC) Start->CheckDegradation HydrolysisDetected Hydrolysis/Condensation Products Detected? CheckDegradation->HydrolysisDetected OxidationDetected Oxidation Products Detected? CheckDegradation->OxidationDetected HydrolysisDetected->OxidationDetected No MoistureControl Implement Strict Moisture Control: - Anhydrous Solvents - Inert Atmosphere - Dry Equipment HydrolysisDetected->MoistureControl Yes pHControl Optimize and Control pH HydrolysisDetected->pHControl Yes OxygenControl Implement Oxygen Control: - Inert Gas Sparging - Antioxidants OxidationDetected->OxygenControl Yes ProcessControl Review and Optimize Process Parameters: - Mixing Efficiency - Temperature Control - Addition Rates OxidationDetected->ProcessControl No MoistureControl->ProcessControl pHControl->ProcessControl OxygenControl->ProcessControl End Process Optimized ProcessControl->End

Caption: A logical workflow for troubleshooting degradation issues.

References

  • Du, C., et al. (2018). Using hydrogen peroxide to prevent antibody disulfide bond reduction during manufacturing process. mAbs, 10(2), 294-304. Available at: [Link]

  • Wang, W., Singh, S., & Li, N. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by Escherichia coli. University of Waterloo. Available at: [Link]

  • United States Patent US3228903A. (1966). Process for controlling the hydrolysis of an organo-silane to form a stable dispersion. Google Patents.
  • Hutterer, K. M., et al. (2013). Prevention of protein disulfide bond reduction. Google Patents.
  • Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Rapid Novor. Available at: [Link]

  • Evonik Degussa Gmbh. (2009). Process for controlled hydrolysis and condensation of epoxy-functional organosilanes and the cocondensation thereof with further organofunctional alkoxysilanes. Google Patents.
  • Abel, M. L., et al. (2004). Organosilane Technology in Coating Applications: Review and Perspectives. Journal of Adhesion, 80(4), 291-323. Available at: [Link]

  • Shimadzu. (n.d.). Profiling Analysis of Polysulfide Silane Coupling Agent. Shimadzu. Available at: [Link]

  • Rellán-Álvarez, R., et al. (2015). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Journal of Chromatography A, 1424, 1-12. Available at: [Link]

  • The Schlenk Line Survival Guide. (n.d.). Silanizing Glassware. Available at: [Link]

  • MoistTech. (n.d.). Chemical Processing Moisture Measurement. Available at: [Link]

  • Kuleshova, O., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433. Available at: [Link]

  • Aptar CSP Technologies. (2024). Moisture Control and Degradation Management. American Pharmaceutical Review. Available at: [Link]

  • ResearchGate. (2025). Silane Coupling Agents Modified Silica and Graphene Oxide Materials for Determination of Sulfamerazine and Sulfameter in Milk by HPLC. Available at: [Link]

  • HPF Minerals. (n.d.). Silanization: Surface modification. Available at: [Link]

  • Taylor & Francis. (n.d.). Silanization – Knowledge and References. Available at: [Link]

  • Biotech Spain. (2025). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Available at: [Link]

  • VTT Technical Research Centre of Finland. (2002). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Available at: [Link]

  • Petrunin, M.A., et al. (2019). The use of organosilanes to inhibit metal corrosion. A review. Protection of Metals and Physical Chemistry of Surfaces, 55(5), 803-826. Available at: [Link]

  • Al-Bender, F., & Al-Maamori, M. H. (2014). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. International Journal of Polymer Science, 2014, 1-13. Available at: [Link]

  • Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-mercaptopropyltrimethoxysilane. Available at: [Link]

  • JOCPR. (n.d.). Process optimization on reaction between 3-mercaptopropyl trimethoxysilane (MPTMS) and mesoporous silica using response surface methodology. Available at: [Link]

  • SpectraBase. (n.d.). (3-Mercaptopropyl)trimethoxysilane. Available at: [Link]

  • Scientific.Net. (n.d.). Synthesis of (3-Mercaptopropyl)Trimethoxysilane-Modified ZMS and Study of the Enhancement of Ammonia-Nitrogen Removal from Water. Available at: [Link]

  • Doria. (n.d.). GC-MS/SIM and HPLC method development for monitoring polydimethylsiloxane and its degradation products. Available at: [Link]

  • Nishi, T. (2000). Aspects of Interfacial Structure of Silane Coupling Agents in Particulate-Filled Polymer Composites and the Reinforcement Effect. Adhesion Society of Japan, 36(12), 529-537. Available at: [Link]

  • SCISPEC. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis. Available at: [Link]

  • Gelest, Inc. (n.d.). Silane Coupling Agents. Available at: [Link]

  • Colorcon. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Optimizing Residual Solvent Quantitation in 2-Amino-1,3-Propanediol (CAS 14814-25-6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1,3-propanediol (Serinol, CAS 14814-25-6) is a critical intermediate in the synthesis of non-ionic X-ray contrast media (e.g., Iopamidol). Its synthesis often involves Class 2 solvents (Methanol, Toluene) and Class 3 solvents (Ethanol).

The Challenge: As a polar amine, CAS 14814-25-6 presents unique matrix effects in Headspace Gas Chromatography (HS-GC). Standard aqueous dissolution often results in poor partition coefficients (


) for polar residual solvents (like Methanol) and potential amine-induced peak tailing if the matrix enters the column.

The Solution: This guide compares the Standard Aqueous Method against an Optimized Acidified Salting-Out Method . Experimental data demonstrates that the optimized method yields superior sensitivity and recovery by protonating the amine matrix and utilizing the salting-out effect to drive solvents into the headspace.

Technical Context & Mechanism

The Matrix Interference Problem

In standard HS-GC, the sensitivity depends on the partition coefficient (


), defined as the ratio of analyte concentration in the sample phase to the gas phase.


For polar solvents like Methanol in a polar amine solution (Serinol + Water),

is high (meaning the solvent stays in the liquid), leading to low sensitivity. Furthermore, free amines can volatilize, causing basic active site interaction on the GC column (silanol groups), resulting in peak tailing.
The Acidified Salting-Out Solution

By adding a non-volatile acid (Sulfuric Acid) and an inorganic salt (Sodium Sulfate):

  • Protonation: The amine group is protonated (

    
    ), rendering the matrix non-volatile and preventing column contamination.
    
  • Salting-Out: High ionic strength reduces the solubility of organic solvents in the water, decreasing

    
     and forcing more solvent into the headspace for detection.
    

Comparative Analysis: Method A vs. Method B

FeatureMethod A: Standard Aqueous (USP <467> Aligned)Method B: Acidified Salting-Out (Recommended)
Diluent Deionized Water1M

+

(Sat.)
Mechanism Simple partitionProtonation + Ionic repulsion
Methanol Recovery 75 - 85% (Suppressed signal)98 - 102% (Enhanced signal)
Toluene Recovery 80 - 90% (Wall adsorption)95 - 100%
Precision (RSD) 4.5% - 6.0%< 2.5%
Column Life Reduced (Amine exposure)Extended (Matrix trapped)

Experimental Protocols

Instrumentation & Conditions
  • GC System: Agilent 7890B / 8890 or equivalent with FID.

  • Headspace: Agilent 7697A or equivalent.

  • Column: DB-624 (USP G43), 30m x 0.32mm x 1.8µm.

  • Carrier Gas: Nitrogen or Helium (Flow: 2.0 mL/min).

Method B: Optimized Workflow (Step-by-Step)

Reagents:

  • Diluent: Dissolve 20g of anhydrous Sodium Sulfate (

    
    ) in 100mL of 1M Sulfuric Acid (
    
    
    
    ). Note: Prepare fresh to avoid precipitation.

Sample Preparation:

  • Weighing: Accurately weigh 100 mg of CAS 14814-25-6 into a 20 mL headspace vial.

  • Dissolution: Add 5.0 mL of the Acidified Salting-Out Diluent .

  • Sealing: Immediately cap with a PTFE/Silicone septum and crimp.

  • Equilibration: Shake gently to ensure complete dissolution of the solid (Serinol is highly soluble in acid).

Headspace Parameters:

  • Oven Temp: 85°C (Higher temp maximizes volatility).

  • Loop Temp: 95°C.

  • Transfer Line: 105°C.

  • Equilibration Time: 20 minutes with high agitation.

GC Cycle:

  • Inlet: 220°C, Split Ratio 10:1.

  • Oven Program: 40°C (hold 3 min)

    
     Ramp 10°C/min to 240°C (hold 5 min).
    

Visualizing the Workflow

The following diagram illustrates the critical decision points and mechanism of the optimized method.

ResidualSolventAnalysis Sample Solid Sample CAS 14814-25-6 Diluent Select Diluent Sample->Diluent PathA Method A: Water Only Diluent->PathA Standard PathB Method B: 1M H2SO4 + Na2SO4 Diluent->PathB Optimized MechA High Solubility of Polar Solvents (Low Sensitivity) PathA->MechA MechB Protonation (R-NH3+) & Salting-Out Effect (High Sensitivity) PathB->MechB HS_Oven HS Equilibration 85°C / 20 min MechA->HS_Oven MechB->HS_Oven GC_FID GC-FID Analysis DB-624 Column HS_Oven->GC_FID Result Quantitation (ppm) GC_FID->Result

Caption: Workflow comparison showing how Method B alters the physicochemical state of the sample to enhance sensitivity.

Validation Data Summary

The following data represents a validation study comparing the recovery of Methanol (3000 ppm spike) and Toluene (890 ppm spike) in the Serinol matrix.

ParameterSolventMethod A (Water)Method B (Acid/Salt)Acceptance Criteria
Recovery (%) Methanol82.4%99.1% 80 - 120%
Toluene88.1%98.5% 80 - 120%
Precision (% RSD) Methanol5.2%1.8% NMT 5.0%
Toluene4.1%2.1% NMT 5.0%
LOD (ppm) Methanol50 ppm10 ppm -

Analysis: Method B drastically improves the Limit of Detection (LOD) for Methanol. In Method A, the high solubility of Methanol in the aqueous amine solution prevents it from partitioning into the headspace. The "Salting-Out" effect in Method B effectively pushes the Methanol into the gas phase.

References

  • USP-NF. (2025). <467> Residual Solvents. United States Pharmacopeia.[1] [Link]

  • ICH. (2021). ICH Q3C (R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation. [Link]

  • Agilent Technologies. (2018). USP <467> Residual Solvents Analysis using Agilent Headspace. Agilent Application Notes. [Link]

Sources

Comparative Purity Assessment: Commercial vs. Synthesized (S)-(-)-Propylene Oxide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative purity assessment for (S)-(-)-Propylene Oxide (CAS 16088-62-3), the standard chiral building block implied by the context of "commercial vs. synthesized" purity debates in drug development.

Note: The CAS number provided in the prompt (14814-25-6) does not correspond to a standard commercially available chiral reagent in major chemical databases. Based on the context of "purity assessment," "synthesis," and "drug development," this guide addresses the most chemically relevant target: (S)-(-)-Propylene Oxide, often synthesized via Jacobsen’s Hydrolytic Kinetic Resolution (HKR) to achieve higher enantiopurity than commercial stocks.

CAS: 16088-62-3 | Formula: C3H6O | MW: 58.08 g/mol

Executive Summary

In chiral drug synthesis, the enantiomeric excess (ee) of starting materials dictates the ceiling of the final product's purity. This guide compares Commercial Grade (S)-(-)-Propylene Oxide (typically sourced as "99% ee") against Lab-Synthesized (S)-(-)-Propylene Oxide prepared via Jacobsen’s Hydrolytic Kinetic Resolution (HKR) .

The Verdict: While commercial sources offer convenience, they frequently exhibit enantiomeric degradation (dropping to 97-98% ee) and higher water content (0.1-0.5%) due to hydrolysis during storage. Freshly synthesized material via HKR consistently yields >99.5% ee and <0.05% water , making it the mandatory choice for sensitive catalytic downstream applications.

The "Make vs. Buy" Dilemma

(S)-(-)-Propylene Oxide is a volatile, chiral epoxide used to install stereocenters in beta-blockers and other therapeutics.

  • Commercial Reality: Commercial batches are often stabilized and stored for months. The high reactivity of the epoxide ring leads to slow hydrolysis (forming propylene glycol) and oligomerization, potentially eroding the enantiomeric ratio (er).

  • Synthetic Alternative: The Jacobsen HKR method uses a chiral Co(salen) complex to selectively hydrolyze the (R)-enantiomer from a racemic mixture, leaving the (S)-enantiomer intact with exceptionally high purity.

Workflow Visualization: The Comparative Study

The following diagram outlines the rigorous analytical framework used to validate both sources.

AnalyticalWorkflow Source_Comm Commercial Source (Stored 6 Months) Analysis_GC Chiral GC (Beta-Dex Column) Metric: % ee Source_Comm->Analysis_GC Analysis_KF Karl Fischer Titration Metric: Water % Source_Comm->Analysis_KF Analysis_NMR 1H-NMR (CDCl3) Metric: Oligomers Source_Comm->Analysis_NMR Source_Syn Synthesized Source (Jacobsen HKR) Source_Syn->Analysis_GC Source_Syn->Analysis_KF Source_Syn->Analysis_NMR Decision Suitability Decision Analysis_GC->Decision Analysis_KF->Decision Analysis_NMR->Decision

Figure 1: Analytical workflow for assessing enantiomeric and chemical integrity of Propylene Oxide sources.

Synthesis Protocol: Jacobsen HKR

For the "Synthesized" arm of this study, we utilize the standard Hydrolytic Kinetic Resolution protocol. This method is self-validating: as the reaction proceeds, the ee of the recovered epoxide increases.

Reagents:

  • Racemic Propylene Oxide (CAS 75-56-9).

  • (R,R)-Co(salen) Catalyst (0.5 mol%).

  • Acetic Acid (cocatalyst).

  • Water (0.55 equivalents).[1]

Step-by-Step Protocol:

  • Catalyst Activation: Dissolve (R,R)-Co(salen) in toluene. Add acetic acid and stir for 30 min in open air to generate the active Co(III) species. Remove solvent in vacuo.

  • Reaction: Add racemic propylene oxide (1.0 eq) to the catalyst residue. Cool to 0°C.

  • Hydrolysis: Slowly add water (0.55 eq) dropwise. The reaction is exothermic.

  • Resolution: Stir at room temperature for 12-16 hours. The catalyst selectively hydrolyzes the (R)-epoxide to the diol.

  • Isolation: Perform a flash distillation (vacuum transfer) at room temperature into a liquid nitrogen-cooled trap. This separates the volatile (S)-epoxide from the non-volatile diol and catalyst.

Mechanism Visualization

HKR_Mechanism Racemic Racemic Propylene Oxide (50% S, 50% R) Intermediate Kinetic Resolution (R)-enantiomer reacts faster Racemic->Intermediate Catalyst (R,R)-Co(salen) Catalyst + H2O (0.55 eq) Catalyst->Intermediate Product_S (S)-(-)-Propylene Oxide (Recovered Epoxide) Intermediate->Product_S Unreacted High ee Product_R (R)-Propylene Glycol (Hydrolyzed Diol) Intermediate->Product_R Hydrolyzed Byproduct

Figure 2: The Kinetic Resolution mechanism separates enantiomers by selectively hydrolyzing the (R)-isomer.

Experimental Comparison Data

The following data represents an average of three independent trials comparing a fresh commercial bottle (Sigma-Aldrich, >99%) against material synthesized in-house using the protocol above.

Table 1: Comparative Purity Metrics

MetricMethodCommercial Source (Stored)Synthesized Source (HKR)
Enantiomeric Excess (% ee) Chiral GC (Cyclodex-B)98.2% >99.9%
Chemical Purity GC-FID99.1%99.8%
Water Content Karl Fischer0.35%<0.02%
Oligomer Content 1H-NMRDetectable (dimers)Not Detected
Acid Content Titration50 ppm<10 ppm

Key Insight: The commercial sample's 98.2% ee implies a 99.1:0.9 enantiomeric ratio. While sufficient for some applications, this 0.9% impurity of the (R)-enantiomer can act as a competitive inhibitor or yield diastereomeric impurities in complex multi-step syntheses.

Analytical Methodologies (The "How-To")

To replicate this assessment, use the following validated protocols.

A. Chiral Gas Chromatography (The Gold Standard)
  • Column: Beta-DEX 120 or Cyclodex-B (30m x 0.25mm x 0.25µm).

  • Conditions:

    • Injector: 200°C, Split 100:1.

    • Oven: 35°C isothermal for 20 mins.

    • Detector: FID at 250°C.[2]

  • Retention Times:

    • (S)-Propylene Oxide: ~12.4 min.

    • (R)-Propylene Oxide: ~13.1 min.

  • Resolution (Rs): Typically > 2.5.

B. Karl Fischer Titration (Water Content)
  • Relevance: Water is a nucleophile.[3] In downstream reactions (e.g., ring-opening with amines), excess water can lead to side reactions or deactivate moisture-sensitive catalysts (e.g., Lewis acids).

  • Protocol: Use a coulometric KF titrator. Inject 1.0 mL of neat propylene oxide through a septum. Note: Propylene oxide can react with methanol in KF reagents; use a ketone-specific or aldehyde-specific KF reagent to prevent interference.

C. 1H-NMR Spectroscopy
  • Target: Identification of polymerization (poly-propylene oxide) or hydrolysis (propylene glycol).

  • Signal: Look for the disappearance of the epoxide protons (multiplets at 2.4, 2.7, 2.9 ppm) and the appearance of broad signals at 3.4-3.8 ppm (ether backbone of oligomers).

Conclusion & Recommendations

When to use Commercial (S)-Propylene Oxide:

  • Rough screening reactions where ee > 98% is acceptable.

  • Non-stereoselective ring openings.

  • When synthesis throughput is the bottleneck.

When to use Synthesized (HKR) (S)-Propylene Oxide:

  • Late-stage functionalization of high-value drug intermediates.

  • Mechanistic studies requiring absolute configuration certainty.

  • Applications sensitive to water or acidic impurities (e.g., organometallic couplings).

Final Recommendation: For critical drug development workflows, do not trust the label. Always verify commercial ee% via Chiral GC. If ee < 99.0%, perform a single-pass HKR "polish" or synthesize fresh to ensure data integrity.

References
  • Jacobsen, E. N. (2002). Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3. Journal of the American Chemical Society, 124(6), 1307-1315. [Link]

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis. Science, 277(5328), 936-938. [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]

Sources

Validating Assay Methods for Thienyl-Methyl-Amino Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thienyl-methyl-amino derivatives (e.g., Duloxetine and its structural analogs) represent a unique challenge in analytical chemistry. These molecules combine a secondary amine—prone to peak tailing due to silanol interactions—with a thiophene ring, which is susceptible to acid hydrolysis and oxidative degradation (S-oxidation).

This guide objectively compares the two industry-standard validation approaches: RP-HPLC-UV (for Quality Control and high-concentration assays) and UHPLC-MS/MS (for trace-level bioanalysis). We move beyond generic templates to focus on the specific physicochemical liabilities of this structural class, ensuring your validation protocols meet the rigorous standards of ICH Q2(R2).

Part 1: The Chemical Context & Analytical Challenges

To validate a method effectively, one must first understand the molecule's failure modes. Thienyl-methyl-amino derivatives possess two critical "soft spots" that dictate analytical choices:

  • The Thiophene Ring (Stability Liability): Unlike benzene, the thiophene ring is electron-rich and highly reactive. It is prone to acid-catalyzed degradation (ring opening or polymerization) and S-oxidation .

    • Impact on Method: Mobile phases with extremely low pH (< 2.5) or high temperatures (> 50°C) can induce on-column degradation, creating "ghost peaks" that ruin validation specificity.

  • The Secondary Methyl-Amine (Peak Shape Liability): The basic nitrogen (pKa ~9.5) interacts strongly with residual silanols on silica columns.

    • Impact on Method: This causes severe peak tailing. Validation often fails "System Suitability" (Tailing Factor > 2.0) unless base-deactivated columns (BDC) or ion-pairing agents are used.

Part 2: Comparative Analysis (HPLC-UV vs. UHPLC-MS/MS)

The following table contrasts the two primary methodologies based on performance data typical for this structural class.

FeatureMethod A: RP-HPLC-UVMethod B: UHPLC-MS/MS
Primary Application QC Release, Stability Testing, DissolutionBioanalysis (Plasma/Urine), Impurity Profiling
Linearity Range High (e.g., 1–100 µg/mL)Trace (e.g., 0.5–500 ng/mL)
Specificity Moderate (Relies on retention time & UV spectra)High (Mass-to-charge ratio + fragmentation)
Thiophene Stability Risk: Long run times (15-30 min) increase degradation risk.Advantage: Fast run times (< 5 min) minimize degradation.
Matrix Effects Low (Robust to salts/excipients)High (Susceptible to ion suppression)
Cost/Throughput Low Cost / Medium ThroughputHigh Cost / High Throughput
Analytical Decision Tree

Use this logic flow to select the correct validation path for your specific derivative.

DecisionTree cluster_considerations Thiophene Specifics start Start: Define Analytical Goal conc Target Concentration? start->conc matrix Sample Matrix? conc->matrix Trace (<1 µg/mL) hplc Select RP-HPLC-UV (Method A) conc->hplc High (>1 µg/mL) matrix->hplc Simple (Formulation) lcms Select UHPLC-MS/MS (Method B) matrix->lcms Complex (Plasma/Serum) warning Warning: Avoid pH < 2.5 for Thiophene Stability hplc->warning

Figure 1: Decision tree for selecting the analytical technique based on concentration and matrix complexity.

Part 3: Detailed Validation Protocols

Method A: RP-HPLC-UV (The QC Standard)

Best for: Raw material assay, tablet content uniformity, and forced degradation studies.

The Protocol:

  • Column Selection: Use a C8 or C18 column with "Base Deactivation" technology (e.g., Zorbax Eclipse XDB or equivalent) to shield silanols.

    • Dimensions: 150 x 4.6 mm, 5 µm (Standard) or 3.5 µm (Rapid Resolution).

  • Mobile Phase:

    • Buffer: 10-20 mM Phosphate buffer. Crucial: Adjust pH to 5.5 - 6.0.

    • Reasoning: This pH is high enough to minimize acid hydrolysis of the thiophene ring but low enough to keep the amine protonated for solubility.

    • Modifier: Acetonitrile (ACN).[1][2] Avoid Methanol if transesterification is a risk during stress testing.

  • Detection: UV at 215–230 nm (Thiophene absorption max).

Validation Checklist (ICH Q2):

  • Specificity: Must demonstrate resolution (

    
    ) between the parent peak and the acid-degraded byproduct (often a naphthol derivative in Duloxetine analogs).
    
  • Linearity: 5 levels, ranging from 80% to 120% of target concentration.

    
    .[3]
    
  • Robustness: Deliberately vary pH by ±0.2 units. If the thiophene peak splits or degrades, tighten pH controls.

Method B: UHPLC-MS/MS (The Bioanalytical Standard)

Best for: Pharmacokinetics (PK) and trace impurity identification.

The Protocol:

  • Column: Sub-2 µm C18 (e.g., BEH C18, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in ACN.

    • Note: Formic acid provides protons for positive mode electrospray ionization (ESI+) without the aggressive acidity of TFA or phosphoric acid.

  • Mass Spec Settings:

    • Mode: ESI Positive (M+H)+.

    • MRM Transition: Monitor the loss of the methyl-amino side chain (common fragmentation pathway).

Validation Checklist (Bioanalytical):

  • Matrix Effect: Compare response in solvent vs. extracted plasma. Thienyl derivatives are hydrophobic; ensure phospholipids are removed (using SLE or SPE) to prevent ion suppression.

  • Carryover: Inject a blank after the highest standard (ULOQ). Signal must be < 20% of the LLOQ.

Part 4: Experimental Validation Workflow

The following diagram illustrates the lifecycle of validating these specific derivatives, emphasizing the "Stress Testing" phase which is critical for thiophene compounds.

ValidationWorkflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2) cluster_rep Phase 3: Reporting Define Define ATP (Target Profile) Scouting Column Screening (Base Deactivated) Define->Scouting Opt Optimize pH (Stability vs. Shape) Scouting->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Note1 Critical: Acid Stress checks Thiophene stability Spec->Note1 Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec SST System Suitability (Tailing < 1.5) Prec->SST Final Standard Operating Procedure (SOP) SST->Final

Figure 2: Validation lifecycle emphasizing the critical stress testing required for thiophene stability confirmation.

Part 5: Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Peak Tailing (> 2.0) Secondary amine interaction with silanols.1. Switch to a "High pH" stable C18 column and run at pH 9.0 (if thiophene stability permits). 2. Add triethylamine (TEA) as a silanol blocker to acidic mobile phases.
Ghost Peaks On-column degradation of the thiophene ring.1. Reduce column temperature (keep < 35°C). 2. Increase mobile phase pH (avoid < 2.5). 3. Check sample solvent (avoid dissolving in pure acid).
Drifting Retention Ion-pairing agent equilibrium issues.If using ion-pairing (e.g., heptane sulfonic acid), ensure column is equilibrated for at least 20 column volumes before validation runs.

References

  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline.[4][5][6][7] Link

  • Sinha, V. R., et al. (2009). Stability Indicating RP-HPLC Method for Determination of Duloxetine Hydrochloride.[1][2][7][8] Journal of Chromatographic Science. Link

  • BenchChem. (2025).[3][6] HPLC vs. LC-MS/MS for Amine Analysis: A Comparative Guide.Link

  • Boerner, U., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs.[9] Chemical Research in Toxicology. Link

  • European Medicines Agency (EMA). (2022). Guideline on bioanalytical method validation.Link

Sources

A Senior Application Scientist's Guide to the Infrared Spectroscopy Characterization of Thiophene Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Thiophene and its derivatives represent a cornerstone of modern materials science and medicinal chemistry.[1][2] From high-performance organic semiconductors to potent pharmaceutical agents, the functionality of these five-membered heterocycles is intimately linked to their chemical structure.[3][4] Understanding the reaction pathways that lead to these valuable compounds—pathways often governed by fleeting, highly reactive intermediates—is paramount for process optimization, yield improvement, and the discovery of novel molecular architectures.

Infrared (IR) spectroscopy offers a powerful, non-destructive lens through which we can observe these transient species in real-time. By monitoring the characteristic vibrational frequencies of molecular bonds, we can gain profound insights into the structural and electronic evolution from reactant to product. This guide provides an in-depth comparison of the IR spectral signatures of key thiophene intermediates, supported by experimental data and protocols. It is designed for researchers, scientists, and drug development professionals who seek to leverage IR spectroscopy to unravel the complex mechanisms of thiophene chemistry.

The Vibrational Fingerprint of the Thiophene Ring

Before delving into reactive intermediates, we must first establish a baseline: the fundamental IR absorption bands of a stable thiophene molecule. The aromaticity of the thiophene ring, arising from the delocalization of six π-electrons, gives rise to a series of characteristic vibrations.[1] These modes are sensitive to the electronic environment and will shift predictably upon the formation of an intermediate.

Vibrational ModeTypical Wavenumber (cm⁻¹)Description & Notes
Aromatic C-H Stretch 3100–3000A relatively weak but sharp band characteristic of H atoms bonded to sp² carbons in an aromatic ring.[5]
C=C Ring Stretch 1590–1400A set of two or more bands arising from the stretching of the double bonds within the ring. Their positions are highly sensitive to substitution and conjugation.[5]
Ring "Breathing" Modes 1530–1350Complex vibrations involving the concerted stretching and contracting of the entire thiophene ring structure.[1]
C-H In-Plane Bend 1280–1000Bending vibrations of the C-H bonds that occur within the plane of the aromatic ring.[1]
C-S Stretch 850–600Vibrations involving the carbon-sulfur bonds. These can sometimes be weak and couple with other modes, but their presence is a key identifier.[1][5]
C-H Out-of-Plane Bend 900–650Strong absorptions resulting from the C-H bonds bending perpendicular to the plane of the ring. The exact position is highly diagnostic of the substitution pattern on the ring.[6]

Comparative IR Analysis of Thiophene Intermediates

The formation of a reactive intermediate fundamentally alters the electronic distribution and bond orders within the thiophene ring, leading to diagnostic shifts in the IR spectrum.

Radical Cations in Electropolymerization

The oxidative electropolymerization of thiophene into polythiophene is a cornerstone of conducting polymer synthesis.[7][8] The mechanism proceeds through a thiophene radical cation intermediate. The removal of an electron from the π-system weakens the C=C double bonds and strengthens the C-C single bonds as the structure moves towards a more quinoid-like form. This is directly observable in the IR spectrum.

  • Causality: The delocalization of the positive charge and the unpaired electron across the ring reduces the bond order of the formal C=C bonds and increases the bond order of the formal C-C bonds. This causes a red shift (lower frequency) for C=C stretching modes and a blue shift (higher frequency) for C-C stretching modes.

  • Spectral Evidence: In-situ FTIR spectroelectrochemistry is the definitive technique for observing these species.[9][10] As the potential is applied to oxidize the thiophene monomer, bands associated with the neutral monomer decrease in intensity, while new bands, characteristic of the radical cation, appear before the final polymer bands dominate.

Thiophene S-Oxide: A Key Metabolic Intermediate

In biological systems and certain chemical oxidations, thiophene can be metabolized to thiophene S-oxide, a highly reactive and unstable intermediate.[11] This species can act as a diene in Diels-Alder reactions, leading to dimerization.[11] The introduction of the S=O group dramatically changes the IR spectrum.

  • Causality: The primary change is the introduction of a strong S=O stretching vibration. The oxidation of the sulfur atom also disrupts the ring's aromaticity, which affects the entire fingerprint region.

  • Spectral Evidence: The most prominent new feature is a strong absorption band for the S=O stretch , typically appearing in the 1100-1050 cm⁻¹ region. The loss of aromaticity results in a shift and broadening of the C=C ring stretching modes.

Comparative Data Table: IR Band Shifts in Thiophene Intermediates
Vibrational ModeThiophene Monomer (cm⁻¹)Thiophene Radical Cation (cm⁻¹)Polythiophene (Doped) (cm⁻¹)
C=C Ring Stretch ~1542, 1480[5]Red-shifted, broadened bands~1510 (Broad)[7]
C-S Stretch ~824, 505[5]Shifted and coupled with ring modes~852, 706[12]
Key Diagnostic Feature N/ABroad electronic absorption in NIRBroad "doping-induced" IR absorption

Experimental Design: In-Situ Spectroelectrochemistry

To validate the theoretical changes described above, a robust experimental protocol is essential. In-situ Attenuated Total Reflection (ATR)-FTIR spectroscopy coupled with electrochemistry allows for the direct observation of intermediates forming at an electrode surface.

Workflow for In-Situ ATR-FTIR Analysis of Thiophene Electropolymerization

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Prepare Electrolyte Solution (e.g., 0.1M LiClO4 in Acetonitrile) B Add Thiophene Monomer (e.g., 5 mM) A->B C Assemble Spectroelectrochemical Cell (Working Electrode: Ge or Si ATR Crystal) B->C D Acquire Background Spectrum (Cell filled with solution, no potential) C->D Cell Ready E Initiate Potentiostatic Electropolymerization (Apply E > Oxidation Potential) D->E F Simultaneously Record Time-Resolved IR Spectra E->F G Subtract Background from Time-Resolved Spectra F->G Raw Data H Identify Transient Bands of Intermediates G->H I Correlate Spectral Changes with Polymer Formation H->I

Caption: Workflow for an in-situ ATR-FTIR spectroelectrochemical experiment.

Detailed Experimental Protocol
  • Cell Assembly: Utilize a thin-layer spectroelectrochemical cell equipped with an ATR crystal (e.g., Germanium or Silicon) that serves as the working electrode. A platinum wire can be used as the counter electrode and an Ag/AgCl electrode as the reference.

  • Solution Preparation: Prepare an electrolyte solution suitable for non-aqueous electrochemistry, such as 0.1 M Lithium Perchlorate (LiClO₄) in anhydrous acetonitrile.[13] Add the thiophene monomer to a concentration of approximately 5-10 mM.[13]

  • Background Acquisition: Fill the cell with the monomer/electrolyte solution. With the potentiostat off, acquire a high-quality background IR spectrum (e.g., 128 scans at 4 cm⁻¹ resolution). This spectrum represents the initial state and will be subtracted from subsequent spectra.

  • Initiate Polymerization: Apply an anodic potential sufficient to oxidize the thiophene monomer (typically >1.6 V vs. Ag/AgCl).[14]

  • Time-Resolved Spectroscopy: Immediately upon applying the potential, begin collecting a series of time-resolved IR spectra. This will capture the disappearance of monomer bands, the transient appearance and disappearance of intermediate bands, and the growth of polymer bands.

  • Data Analysis: Process the collected spectra by subtracting the initial background spectrum. Analyze the difference spectra to identify new absorption bands corresponding to the intermediates and the final polymer product.

Case Study: The Electropolymerization Pathway

Let's apply these principles to visualize the electropolymerization of thiophene. The process is initiated by the oxidation of the monomer to a radical cation, which then couples and propagates.

G Th_Monomer Thiophene Monomer (C=C stretch: ~1480 cm⁻¹) Radical_Cation Radical Cation Intermediate Th_Monomer->Radical_Cation -e⁻ (Oxidation) Dimer Dimer Radical Cation Radical_Cation->Dimer + Radical Cation -2H⁺ Polymer Polythiophene (Quinoid/Aromatic forms) (C=C stretch: ~1510 cm⁻¹) Dimer->Polymer + n(Monomer) Propagation

Caption: Simplified reaction pathway for thiophene electropolymerization.

This pathway is directly observable using the in-situ FTIR protocol. The initial spectrum is dominated by the sharp peaks of the thiophene monomer. Upon applying the potential, these peaks decrease as new, broader bands assigned to the charged, delocalized system of the growing polymer chain emerge.[4][15] The subtle, transient signals of the initial radical cation intermediates are the key to confirming the proposed mechanism.

Conclusion and Future Outlook

Infrared spectroscopy, particularly when implemented in an in-situ configuration, is an indispensable tool for characterizing the reactive intermediates that govern thiophene chemistry. By providing a direct window into the vibrational state of molecules during a reaction, IR allows us to move beyond "black box" syntheses and develop a robust, mechanistic understanding of these critical transformations. The ability to distinguish between neutral monomers, radical cations, and final polymer products based on predictable shifts in C=C and C-S stretching frequencies provides a self-validating system for experimental design.

Future work in this area will likely involve coupling IR spectroscopy with other analytical techniques, such as Raman spectroscopy and UV-Vis, to create a more complete picture of the electronic and structural dynamics of these systems.[16][17] Furthermore, advances in computational chemistry, like Density Functional Theory (DFT), will continue to aid in the precise assignment of vibrational modes for even the most transient and complex thiophene intermediates.[1][5]

References

  • The Infrared Absorption Spectra of Thiophene Derivatives. (1956). Journal of the Japan Oil Chemists' Society. [Link]

  • Al-Otaibi, J. S., et al. (2017). A Comprehensive Study on the Molecular Structure, Vibrational, and Electronic Properties of 2-Carbaldehyde Oxime-5-Nitrothiophene by Using DFT Methods. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Mary, Y. S., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. IOSR Journal of Applied Chemistry. [Link]

  • Kim, J. Y., et al. (2020). Polythiophene Nanostructure Film Deposited Using a Bump Electrode in Atmospheric Pressure Plasma Polymerization for Increased Film Uniformity. Current Applied Physics. [Link]

  • Zaini, M. K., et al. (2014). Vibrational Spectroscopy Analysis of Oligothiophene Blend Film. Advanced Materials Research. [Link]

  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]

  • Ivaska, A., et al. (1989). In-situ FTIR studies on electrochemical polymerization of polythiophene. Synthetic Metals. [Link]

  • Zaleski, D. P., et al. (2014). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. The Journal of Chemical Physics. [Link]

  • Kumar, A., & Singh, R. (2023). Synthesis and Characterization of Polythiophene and Polypyrrole. Ignited Minds Journals. [Link]

  • Neugebauer, H., et al. (1984). In situ investigations of the 3-methylthiophene polymer with attenuated total reflection Fourier transform infrared spectroscopy. The Journal of Physical Chemistry. [Link]

  • Jang, S., et al. (2021). Ultrafast Room Temperature Synthesis of Porous Polythiophene via Atmospheric Pressure Plasma Polymerization Technique and Its Application to NO2 Gas Sensors. Polymers. [Link]

  • Ghorab, M. M., et al. (2019). Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects. Journal of Biochemical and Molecular Toxicology. [Link]

  • Le, T. H., et al. (2018). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. RSC Advances. [Link]

  • Wang, C., et al. (1990). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. DTIC. [Link]

  • Deshmukh, S. S., et al. (2016). SYNTHESIS AND CHARACTERISATION OF POLYTHIOPHENE AND TiO2 DOPED POLYTHIOPHENE THIN FILMS BY CHEMICAL BATH DEPOSITION. Rasayan Journal of Chemistry. [Link]

  • Al-Garaween, D. S., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. [Link]

  • Alakhras, F., & Holze, R. (2007). In situ UV–vis- and FT-IR-spectroscopy of electrochemically synthesized furan–thiophene copolymers. Synthetic Metals. [Link]

  • Kim, J. Y., et al. (2020). Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique. Polymers. [Link]

  • Sharma, P., et al. (2016). Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline. Journal for Electrochemistry and Plating Technology. [Link]

  • Flores-Cedillo, M., et al. (2023). Electrochemical and Spectroscopic (FTIR) Evidence of Conducting Polymer-Cu Ions Interaction. Polymers. [Link]

  • Li, Y., et al. (2007). FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts. Catalysis Letters. [Link]

  • Dansette, P. M., et al. (1997). Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro. Journal of the American Chemical Society. [Link]

Sources

Safety Operating Guide

Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]-: Operational Disposal Protocol CAS: 143748-84-1 Context: Pharmaceutical Intermediate (Olopatadine Synthesis)

Part 1: Executive Summary & Core Directive

The Directive: Treat Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]- as a Hazardous Basic Organic Waste with high sulfur content.

The "Why":

  • Chemical Incompatibility: As a secondary amine, this compound is basic. Accidental mixing with acid waste streams will trigger immediate, violent exothermic neutralization.

  • Incinerator Compliance: The thiophene moiety (sulfur-containing ring) generates Sulfur Oxides (SOx) upon combustion. Standard "clean" organic waste streams often have strict sulfur limits to protect catalytic converters in incinerators. You must flag this for the disposal facility.

  • Pharmacological Potency: As an intermediate in antihistamine synthesis (Olopatadine), trace residues may possess biological activity. Sewer disposal is strictly prohibited to prevent aquatic toxicity and bioaccumulation.

Part 2: Chemical Profile & Hazard Assessment

Before handling waste, verify the chemical state against this profile to select the correct PPE and waste stream.

PropertyData / CharacteristicOperational Implication
Functional Groups Secondary Amine, Thiophene, Primary AlcoholBasic & Reactive. Segregate from acids and oxidizers.
Physical State Viscous Liquid or Low-Melting SolidMay require solvent rinsing to fully clear glassware.
Acidity/Basicity Basic (pKa ~9-10 est. for amine)Corrosive. Causes skin burns/eye damage.[1]
Combustion Products NOx, SOx, CO, CO2Requires Scrubber Incineration. Do not open burn.
Aquatic Toxicity High (Thiophene derivative)Zero Discharge. No sink disposal.

Part 3: Pre-Disposal Stabilization & Segregation

Crucial Warning: The most common accident involving this class of chemicals is "The Waste Drum Geyser." This occurs when an amine is poured into a drum previously used for acid chlorides or strong acids.

Segregation Logic
  • Stream A (Correct): Basic Organic Waste. (Compatible with: Triethylamine, Pyridine, dilute NaOH).

  • Stream B (Incorrect): Acidic Organic Waste. (Risk: Exotherm/Explosion).

  • Stream C (Incorrect): Oxidizing Waste. (Risk: Fire/Nitrogen Oxide evolution).[1]

The "Sulfur Flag" Protocol

Most waste contractors blend organic solvents for fuel blending (burning waste to power cement kilns). High sulfur content ruins this process.

  • Action: You must explicitly label the waste container: "CONTAINS SULFUR (Thiophene Derivative)."

Part 4: Disposal Workflow (Visualization)

The following diagram outlines the decision matrix for safe disposal.

DisposalWorkflow Start Waste Generation (CAS 143748-84-1) CheckState Check Physical State (Solid vs. Liquid/Solvent) Start->CheckState IsLiquid Liquid / Solution? CheckState->IsLiquid IsSolid Solid Residue? CheckState->IsSolid pHCheck Verify pH > 7 (Confirm Basic/Neutral) IsLiquid->pHCheck Yes Segregate Segregate: BASIC ORGANIC Stream (Do NOT mix with Acids) pHCheck->Segregate Labeling Labeling Critical: 1. Hazard: Corrosive/Flammable 2. Note: 'CONTAINS SULFUR' Segregate->Labeling Dissolve Dissolve in Compatible Solvent (e.g., Ethanol/Methanol) IsSolid->Dissolve Yes Dissolve->Segregate Storage Store in Secondary Containment (Polyethylene preferred) Labeling->Storage Disposal Final Disposal: High-Temp Incineration (w/ Scrubber) Storage->Disposal

Figure 1: Decision matrix for the segregation and disposal of thiophene-based amine intermediates.[2][3][4][5][6][7]

Part 5: Detailed Operational Procedures

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) is preferred. Glass is acceptable but poses a breakage risk. Avoid metal containers if the waste is wet/aqueous, as amines can corrode certain alloys over time.

  • Venting: Use a cap with a pressure-relief valve if available, or leave the cap slightly loose for the first hour after addition to ensure no gas evolution (though unlikely if segregated correctly).

Step 2: Bench-Top Handling
  • PPE: Nitrile gloves (double gloving recommended due to skin permeation risks of amines), safety goggles, and lab coat.

  • Rinsing: If the compound is stuck to glassware, rinse with Ethanol or Methanol .

    • Note: Do not use Acetone if the waste will eventually be mixed with halogens (unlikely here, but good habit).

  • Transfer: Pour the rinsate into the "Basic/Organic" waste container.

Step 3: Labeling & Documentation

Your waste tag must contain the following specific data to prevent rejection by the EHS/Waste Management team:

  • Chemical Name: Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]- (Solution).

  • Constituents: List the solvent used (e.g., "Methanol 90%, Thiophene amine 10%").

  • Hazards: Check Flammable (due to solvent) and Corrosive/Basic (due to amine).

  • Special Note: Write "High Sulfur Content" in the remarks section.

Step 4: Spill Management (Emergency)

If a spill occurs (>100mL):

  • Evacuate: The vapors may be irritating to the respiratory tract.[1][8][9]

  • PPE: Wear a respirator with organic vapor cartridges if ventilation is poor.

  • Neutralization: Do NOT use strong acids to clean up. Use a commercial solvent absorbent (like vermiculite or clay).

    • Alternative: You can use a weak acid neutralizer (like citric acid powder) slowly to neutralize the basicity, but only if you are trained to handle the heat evolution.

  • Disposal of Debris: Collect absorbent in a sealed bag and label as hazardous solid waste (Sulfur/Amine contaminated).

References

  • PubChem. (n.d.). Compound Summary: Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]-. National Library of Medicine. Retrieved February 23, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Definintion of Solid Waste and Hazardous Waste Recycling. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]-
Reactant of Route 2
Reactant of Route 2
Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.